molecular formula C35H56N7O18P3S B15547388 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA

3-Oxo-5Z,8Z-Tetradecadienoyl-CoA

Cat. No.: B15547388
M. Wt: 987.8 g/mol
InChI Key: XOCYFFRISHLAMW-PHQNXBNMSA-N
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Description

3-Oxo-5Z,8Z-Tetradecadienoyl-CoA is a useful research compound. Its molecular formula is C35H56N7O18P3S and its molecular weight is 987.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H56N7O18P3S

Molecular Weight

987.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z)-3-oxotetradeca-5,8-dienethioate

InChI

InChI=1S/C35H56N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h8-9,11-12,21-22,24,28-30,34,46-47H,4-7,10,13-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b9-8-,12-11-/t24-,28-,29-,30+,34-/m1/s1

InChI Key

XOCYFFRISHLAMW-PHQNXBNMSA-N

Origin of Product

United States

Foundational & Exploratory

The Metabolic Crossroads of a Novel Acyl-CoA: A Technical Guide to 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the metabolic significance of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, a unique intermediate in the catabolism of polyunsaturated fatty acids (PUFAs). While direct empirical data on this specific molecule is not extensively available in current literature, its structure points to a critical role within the intricate network of fatty acid oxidation. This document, therefore, presents a scientifically-grounded theoretical framework for its metabolic fate, supported by data from analogous compounds and established enzymatic principles. We will explore its hypothetical pathway, enzymatic interactions, and potential as a biomarker or therapeutic target.

Introduction: The Challenge of Unsaturated Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is a cornerstone of cellular energy metabolism, systematically shortening acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. While the oxidation of saturated fatty acids follows a straightforward four-step cycle, the presence of cis-double bonds in unsaturated fatty acids, such as the precursor to this compound, necessitates the action of auxiliary enzymes to reconfigure the double bonds for compatibility with the core beta-oxidation machinery. The metabolism of these PUFAs is a complex and essential process, and understanding its intermediates is crucial for deciphering metabolic regulation in health and disease.

Hypothetical Metabolic Pathway of 5Z,8Z-Tetradecadienoic Acid

The emergence of this compound is postulated to occur during the beta-oxidation of 5Z,8Z-tetradecadienoic acid. The degradation of this precursor would proceed through standard beta-oxidation cycles until the double bonds are encountered, requiring specialized enzymatic steps.

The initial two cycles of beta-oxidation would proceed without complication, yielding two molecules of acetyl-CoA and shortening the fatty acyl-CoA to 5Z,8Z-decadienoyl-CoA. At this juncture, the pathway diverges from standard beta-oxidation. The subsequent steps are outlined below:

Metabolic Pathway of 5Z,8Z-Tetradecadienoic Acid cluster_0 Initial Beta-Oxidation Cycles cluster_1 Formation of the 3-Oxo Intermediate cluster_2 Resolution of the Dienoyl-CoA Intermediate 5Z,8Z-Tetradecadienoic_Acid 5Z,8Z-Tetradecadienoic Acid 5Z,8Z-Tetradecadienoyl_CoA 5Z,8Z-Tetradecadienoyl-CoA 5Z,8Z-Tetradecadienoic_Acid->5Z,8Z-Tetradecadienoyl_CoA Acyl-CoA Synthetase Two_Cycles_Beta_Oxidation 2x Beta-Oxidation 5Z,8Z-Tetradecadienoyl_CoA->Two_Cycles_Beta_Oxidation 5Z,8Z-Decadienoyl_CoA 5Z,8Z-Decadienoyl-CoA Two_Cycles_Beta_Oxidation->5Z,8Z-Decadienoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase 5Z,8Z-Decadienoyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase 2E,5Z,8Z-Decatrienoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxy-5Z,8Z-Decadienoyl-CoA 3_Oxo_5Z_8Z_Tetradecadienoyl_CoA 3-Oxo-5Z,8Z-Decadienoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Oxo_5Z_8Z_Tetradecadienoyl_CoA Thiolase Thiolase 3_Oxo_5Z_8Z_Tetradecadienoyl_CoA->Thiolase Resulting_Acyl_CoA 3Z,6Z-Octadienoyl-CoA Thiolase->Resulting_Acyl_CoA Acetyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Resulting_Acyl_CoA->Enoyl_CoA_Isomerase 2_4_Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Enoyl_CoA_Isomerase->2_4_Dienoyl_CoA_Reductase 2E,6Z-Octadienoyl-CoA Further_Oxidation Further Beta-Oxidation 2_4_Dienoyl_CoA_Reductase->Further_Oxidation 3E-Octenoyl-CoA

Caption: Hypothetical metabolic pathway of 5Z,8Z-Tetradecadienoic Acid.

The critical intermediate, 3-Oxo-5Z,8Z-decadienoyl-CoA, is formed through the action of 3-hydroxyacyl-CoA dehydrogenase. The subsequent thiolytic cleavage by 3-oxoacyl-CoA thiolase would release acetyl-CoA and produce 3Z,6Z-octadienoyl-CoA. This resulting diene-CoA ester cannot be directly processed by the standard beta-oxidation enzymes. Instead, it would require the action of enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase to be converted into a substrate suitable for further beta-oxidation.

Enzymology and Substrate Specificity

The metabolism of this compound and its precursors is governed by a set of enzymes with specific substrate requirements. While data for this exact molecule is unavailable, we can infer enzymatic activity based on known substrate specificities.

EnzymeSubstrate ClassTypical Substrate(s)Expected Activity on 5Z,8Z-Tetradecadienoyl-CoA derived intermediatesCellular Location
Acyl-CoA Dehydrogenase Acyl-CoASaturated and unsaturated Acyl-CoAsActive on 5Z,8Z-Decadienoyl-CoAMitochondria, Peroxisomes
Enoyl-CoA Hydratase 2-Enoyl-CoAtrans-2-Enoyl-CoAActive on 2E,5Z,8Z-Decatrienoyl-CoAMitochondria, Peroxisomes
3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoAL-3-Hydroxyacyl-CoAActive on 3-Hydroxy-5Z,8Z-Decadienoyl-CoAMitochondria, Peroxisomes
3-Oxoacyl-CoA Thiolase 3-Oxoacyl-CoA3-Oxoacyl-CoAs of varying chain lengthsActive on 3-Oxo-5Z,8Z-Decadienoyl-CoAMitochondria, Peroxisomes
Enoyl-CoA Isomerase 3-Enoyl-CoAcis-Δ³ and trans-Δ³-Enoyl-CoAsActive on 3Z,6Z-Octadienoyl-CoAMitochondria, Peroxisomes
2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoA2,4-Dienoyl-CoAsActive on the product of Enoyl-CoA IsomeraseMitochondria, Peroxisomes

Experimental Protocols

The investigation of the metabolic significance of this compound would necessitate a combination of in vitro and in vivo experimental approaches.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of enzymes involved in the metabolism of 5Z,8Z-Tetradecadienoyl-CoA and its derivatives.

Protocol: 3-Oxoacyl-CoA Thiolase Activity Assay

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, and 0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Substrate Addition: Add a synthesized standard of this compound to a final concentration of 50 µM.

  • Enzyme Addition: Initiate the reaction by adding purified 3-oxoacyl-CoA thiolase (e.g., from rat liver mitochondria).

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB²⁻ anion upon the reaction of the newly formed free Coenzyme A with DTNB.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. The molar extinction coefficient for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

Experimental Workflow for Thiolase Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reaction_Mix Prepare Reaction Mixture (Tris-HCl, MgCl2, DTNB) Add_Substrate Add this compound Prepare_Reaction_Mix->Add_Substrate Add_Enzyme Add Purified Thiolase Add_Substrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 412 nm Add_Enzyme->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity

Caption: Workflow for the in vitro 3-oxoacyl-CoA thiolase assay.
Cellular Fatty Acid Oxidation Studies

Objective: To trace the metabolic fate of 5Z,8Z-tetradecadienoic acid in cultured cells.

Protocol: Stable Isotope Tracing and LC-MS/MS Analysis

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes) in standard growth medium.

  • Isotope Labeling: Supplement the medium with ¹³C-labeled 5Z,8Z-tetradecadienoic acid for a defined period (e.g., 24 hours).

  • Metabolite Extraction: Harvest the cells and perform a liquid-liquid extraction to isolate the acyl-CoA fraction.

  • LC-MS/MS Analysis: Analyze the acyl-CoA extract using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Identify and quantify ¹³C-labeled intermediates, including the predicted this compound, based on their mass-to-charge ratio and fragmentation patterns.

Cellular Fatty Acid Oxidation Workflow Cell_Culture Culture Cells (e.g., HepG2) Isotope_Labeling Label with ¹³C-5Z,8Z-tetradecadienoic acid Cell_Culture->Isotope_Labeling Metabolite_Extraction Extract Acyl-CoA Fraction Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Identify and Quantify ¹³C-labeled Intermediates LC_MS_Analysis->Data_Analysis

The Pivotal Role of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial beta-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce energy. While the oxidation of saturated fatty acids follows a well-established canonical pathway, the metabolism of polyunsaturated fatty acids (PUFAs) requires a set of auxiliary enzymes to handle the complexities introduced by the double bonds. This technical guide provides an in-depth exploration of the role of a specific intermediate, 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, in the mitochondrial beta-oxidation of C14:2 fatty acids. Understanding the intricacies of this process is paramount for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation pathways, and scientists investigating cellular bioenergetics.

The Beta-Oxidation Pathway of 5Z,8Z-Tetradecadienoic Acid

The mitochondrial beta-oxidation of 5Z,8Z-tetradecadienoic acid, a 14-carbon polyunsaturated fatty acid with two cis double bonds, proceeds through the canonical four steps of beta-oxidation: dehydrogenation, hydration, oxidation, and thiolysis. However, the presence of the double bonds at odd and even-numbered positions necessitates the action of auxiliary enzymes. The intermediate, this compound, is formed after the initial cycles of beta-oxidation and subsequent enzymatic modifications to resolve the non-standard bond configurations.

The metabolic journey begins with the activation of 5Z,8Z-tetradecadienoic acid to its CoA ester, 5Z,8Z-Tetradecadienoyl-CoA, in the cytoplasm and its subsequent transport into the mitochondrial matrix.

Logical Relationship: Entry into Beta-Oxidation

5Z,8Z-Tetradecadienoic Acid 5Z,8Z-Tetradecadienoic Acid 5Z,8Z-Tetradecadienoyl-CoA 5Z,8Z-Tetradecadienoyl-CoA 5Z,8Z-Tetradecadienoic Acid->5Z,8Z-Tetradecadienoyl-CoA Acyl-CoA Synthetase Mitochondrial Matrix Mitochondrial Matrix 5Z,8Z-Tetradecadienoyl-CoA->Mitochondrial Matrix CPT System

Caption: Activation and transport of the fatty acid into the mitochondria.

Once inside the mitochondrion, 5Z,8Z-Tetradecadienoyl-CoA undergoes one cycle of conventional beta-oxidation, yielding one molecule of acetyl-CoA and shortening the acyl-CoA chain by two carbons to form 3Z,6Z-Dodecadienoyl-CoA. The cis-double bond at position 3 prevents the action of the next enzyme in the cycle, enoyl-CoA hydratase. Here, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase comes into play, converting the cis-Δ³ double bond to a trans-Δ² double bond, forming 2E,6Z-Dodecadienoyl-CoA.

This intermediate can now re-enter the beta-oxidation spiral. After another round of beta-oxidation, a 4Z-decenoyl-CoA is produced. The subsequent steps involve acyl-CoA dehydrogenase, which forms a 2-trans, 4-cis-dienoyl-CoA intermediate. This is then acted upon by 2,4-dienoyl-CoA reductase to yield a 3-trans-enoyl-CoA, which is a substrate for enoyl-CoA isomerase, finally producing the trans-2-enoyl-CoA that can continue through the standard beta-oxidation pathway.

The formation of This compound occurs after the initial dehydrogenation and hydration steps acting on a dienoyl-CoA precursor within a modified beta-oxidation cycle.

Core Enzymes and Their Substrate Specificity

The metabolism of this compound is orchestrated by the core enzymes of the beta-oxidation pathway, with the final step being catalyzed by 3-ketoacyl-CoA thiolase. The efficiency of this process is highly dependent on the substrate specificity of these enzymes for dienoyl-CoA derivatives.

EnzymeSubstrate(s)Product(s)Chain-Length Specificity
Acyl-CoA Dehydrogenase (VLCAD, LCAD, MCAD, SCAD) Acyl-CoAtrans-Δ²-Enoyl-CoAOverlapping specificities for very-long, long, medium, and short chains.
Enoyl-CoA Hydratase (Crotonase) trans-Δ²-Enoyl-CoAL-3-Hydroxyacyl-CoABroad specificity, but activity decreases with increasing chain length.
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD, M/SCHAD) L-3-Hydroxyacyl-CoA3-Ketoacyl-CoASpecific for long-chain (LCHAD) or medium/short-chain (M/SCHAD) substrates.
3-Ketoacyl-CoA Thiolase (LCKAT, MCKAT, SCKAT) 3-Ketoacyl-CoAAcyl-CoA (shortened) + Acetyl-CoASpecific for long, medium, or short-chain substrates.
Δ³,Δ²-Enoyl-CoA Isomerase cis-Δ³ or trans-Δ³-Enoyl-CoAtrans-Δ²-Enoyl-CoABroad chain-length specificity.
2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoAtrans-Δ³-Enoyl-CoAActive on various chain lengths.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of 3-oxo-dienoyl-CoA compounds is a multi-step process that is not commercially straightforward. A general approach involves:

  • Synthesis of the Dienoic Acid: The backbone, 5Z,8Z-tetradecadienoic acid, can be synthesized through methods of polyunsaturated fatty acid synthesis, often involving acetylenic precursors and stereospecific reductions.

  • Activation to the Acyl-CoA: The synthesized fatty acid is then converted to its corresponding acyl-CoA thioester. This can be achieved using methods like the N-hydroxysuccinimide ester of the fatty acid followed by reaction with Coenzyme A.

  • Introduction of the 3-Oxo Group: Enzymatic or chemical oxidation of the corresponding 3-hydroxyacyl-CoA precursor would yield the target 3-oxoacyl-CoA. Alternatively, direct synthesis of a 3-oxo fatty acid can be followed by its activation to the CoA ester.

Enzymatic Assay for 3-Ketoacyl-CoA Thiolase with a Dienoyl Substrate

This assay measures the thiolytic cleavage of this compound by 3-ketoacyl-CoA thiolase.

Principle: The reaction produces a shortened acyl-CoA and acetyl-CoA. The rate of reaction can be monitored by coupling the production of the shortened acyl-CoA to a subsequent reaction or by directly measuring the disappearance of the substrate or appearance of the product using LC-MS/MS. A common spectrophotometric method involves a coupled enzyme assay.

Materials:

  • Purified mitochondrial 3-ketoacyl-CoA thiolase

  • Synthesized this compound substrate

  • Coenzyme A (CoA)

  • Tris-HCl buffer, pH 8.0

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for a colorimetric assay (optional, measures free CoA)

  • Spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and CoA.

  • Add the purified 3-ketoacyl-CoA thiolase to the reaction mixture.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the reaction. For a spectrophotometric assay with DTNB, the release of CoA is measured by the increase in absorbance at 412 nm. For an LC-MS/MS based assay, aliquots are taken at different time points, the reaction is quenched, and the samples are analyzed for the substrate and products.

Experimental Workflow: Thiolase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction Mixture Reaction Mixture Initiate Reaction Initiate Reaction Reaction Mixture->Initiate Reaction Enzyme Solution Enzyme Solution Enzyme Solution->Initiate Reaction Substrate Solution Substrate Solution Substrate Solution->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for the 3-ketoacyl-CoA thiolase activity assay.

LC-MS/MS Analysis of Acyl-CoA Intermediates

Principle: Liquid chromatography coupled with tandem mass spectrometry provides a highly sensitive and specific method for the separation and quantification of acyl-CoA species.

Sample Preparation:

  • Mitochondrial extracts or quenched enzyme reaction mixtures are deproteinized, typically with an acid or organic solvent.

  • The supernatant containing the acyl-CoA esters is collected.

  • Solid-phase extraction (SPE) can be used to enrich and clean up the acyl-CoA fraction.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

  • Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of the target acyl-CoA esters.

Signaling Pathways and Logical Relationships

The beta-oxidation of polyunsaturated fatty acids is tightly regulated and integrated with other metabolic pathways. The intermediates and products of this pathway can act as signaling molecules and allosteric regulators.

Signaling Pathway: Regulation of PUFA Beta-Oxidation

PUFA-CoA PUFA-CoA Beta-Oxidation Beta-Oxidation PUFA-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA NADH_FADH2 NADH / FADH2 Beta-Oxidation->NADH_FADH2 TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ETC Electron Transport Chain NADH_FADH2->ETC ATP ATP ETC->ATP Malonyl-CoA Malonyl-CoA CPT1 Carnitine Palmitoyltransferase I Malonyl-CoA->CPT1 CPT1->Beta-Oxidation enables

Caption: Overview of PUFA beta-oxidation and its key regulatory inputs.

Conclusion

The metabolism of this compound represents a key juncture in the mitochondrial beta-oxidation of C14:2 polyunsaturated fatty acids. A thorough understanding of the enzymatic steps, kinetics, and regulation involved is crucial for advancing our knowledge of lipid metabolism and for the development of novel therapeutic strategies for metabolic disorders. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate this and other complex lipid metabolic pathways. Further research into the substrate specificities of the involved enzymes and the development of robust synthesis methods for key intermediates will be instrumental in fully elucidating the role of these molecules in cellular physiology and pathology.

The Elusive Metabolite: A Technical Review of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA in Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of published research on the discovery, isolation, and quantification of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA in any mammalian tissue. While computational metabolic models suggest its potential existence as an intermediate, direct experimental evidence remains to be documented. This technical guide, therefore, addresses the theoretical context of this molecule within the established principles of fatty acid metabolism and outlines the methodologies that would be essential for its future discovery and characterization.

Theoretical Placement in Mammalian Metabolism

This compound is hypothesized to be an intermediate in the beta-oxidation of a C14 polyunsaturated fatty acid, specifically 5Z,8Z-tetradecadienoic acid. The beta-oxidation spiral is a multi-step process that systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[1][2][3] For unsaturated fatty acids, additional auxiliary enzymes are required to handle the double bonds.[1][2]

Based on the structure of this compound, it would be the product of the third step in a beta-oxidation cycle, catalyzed by a hydroxyacyl-CoA dehydrogenase, acting on the corresponding L-3-hydroxyacyl-CoA intermediate.[1][2] The "3-oxo" designation indicates a ketone group at the beta-carbon position, a hallmark of beta-oxidation intermediates.[4] The "5Z,8Z" indicates the positions and cis configuration of the double bonds, which would pose a challenge for the standard enzymatic machinery of beta-oxidation.

While the metabolite "3-oxo-cis,cis-5,8-tetradecadienoyl-CoA" is listed in the Mouse-GEM (Gene-centric, Genome-scale Metabolic) model, this represents a computational prediction rather than empirical evidence of its presence in living mammalian tissues.[5]

Hypothetical Metabolic Pathway

The following diagram illustrates the theoretical pathway leading to the formation of this compound from its parent fatty acid, based on the known steps of beta-oxidation.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix 5Z_8Z_Tetradecadienoyl_CoA 5Z,8Z-Tetradecadienoyl-CoA trans_delta2_5Z_8Z_Tetradecadienoyl_CoA trans-Δ²,5Z,8Z-Tetradecadienoyl-CoA 5Z_8Z_Tetradecadienoyl_CoA->trans_delta2_5Z_8Z_Tetradecadienoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_3_Hydroxy_5Z_8Z_Tetradecadienoyl_CoA L-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA trans_delta2_5Z_8Z_Tetradecadienoyl_CoA->L_3_Hydroxy_5Z_8Z_Tetradecadienoyl_CoA Enoyl-CoA Hydratase (+ H₂O) 3_Oxo_5Z_8Z_Tetradecadienoyl_CoA This compound L_3_Hydroxy_5Z_8Z_Tetradecadienoyl_CoA->3_Oxo_5Z_8Z_Tetradecadienoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Dodecadienoyl_CoA Dodecadienoyl-CoA 3_Oxo_5Z_8Z_Tetradecadienoyl_CoA->Dodecadienoyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA 3_Oxo_5Z_8Z_Tetradecadienoyl_CoA->Acetyl_CoA Experimental_Workflow cluster_1 Experimental Protocol Tissue_Collection Mammalian Tissue Collection (e.g., Liver, Heart) Homogenization Homogenization in Chloroform/Methanol Tissue_Collection->Homogenization Phase_Separation Aqueous/Organic Phase Separation Homogenization->Phase_Separation HPLC_Purification Reversed-Phase HPLC (UV Detection) Phase_Separation->HPLC_Purification Fraction_Collection Collection of Putative Acyl-CoA Fractions HPLC_Purification->Fraction_Collection LC_MS_Analysis LC-MS/MS Analysis for Identification & Quantification Fraction_Collection->LC_MS_Analysis Structural_Elucidation Structural Elucidation LC_MS_Analysis->Structural_Elucidation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that cannot be efficiently processed by mitochondria, including very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs). The degradation of PUFAs requires a set of auxiliary enzymes to handle the non-standard bond configurations. 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA is a key intermediate in the peroxisomal β-oxidation of linoleic acid, a common ω-6 PUFA. Understanding the metabolism of this intermediate and the enzymes involved is crucial for elucidating the intricacies of lipid metabolism and for the development of therapeutic strategies for metabolic disorders. This technical guide provides a comprehensive overview of the role of this compound in peroxisomal fatty acid metabolism, detailing the enzymatic steps, regulatory pathways, and experimental methodologies for its study.

Introduction to Peroxisomal Fatty Acid β-Oxidation

Peroxisomes are ubiquitous organelles that play a vital role in various metabolic processes, including lipid metabolism and the detoxification of reactive oxygen species.[1] One of the primary functions of peroxisomes is the β-oxidation of specific fatty acids that are poor substrates for the mitochondrial β-oxidation machinery.[2] This includes VLCFAs (≥C22), branched-chain fatty acids, and PUFAs.[2][3]

The core peroxisomal β-oxidation pathway consists of four enzymatic reactions:

  • Acyl-CoA Oxidase: Introduces a double bond at the C2 position.

  • Multifunctional Enzyme (MFE): Possesses both hydratase and dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA to produce acetyl-CoA and a chain-shortened acyl-CoA.

The degradation of PUFAs, such as linoleic acid, requires additional auxiliary enzymes to resolve the cis and trans double bonds that are not substrates for the core enzymes.[4]

The Role of this compound in Linoleic Acid Metabolism

Linoleic acid (18:2n-6) is an essential fatty acid that undergoes chain shortening via peroxisomal β-oxidation. The initial cycles of β-oxidation proceed until the formation of intermediates with double bonds in unfavorable positions. The metabolism of linoleic acid leads to the formation of this compound.

Enzymatic Conversion Pathway

The pathway leading to and from this compound involves the coordinated action of several enzymes. The degradation of PUFAs with double bonds at even-numbered positions requires the action of 2,4-dienoyl-CoA reductase.[4][5][6]

PUFA_Beta_Oxidation Linoleoyl-CoA Linoleoyl-CoA Intermediates Intermediates Linoleoyl-CoA->Intermediates Acyl-CoA Oxidase, Multifunctional Enzyme, Thiolase 2-trans,4-cis-Dienoyl-CoA 2-trans,4-cis-Dienoyl-CoA Intermediates->2-trans,4-cis-Dienoyl-CoA Several Cycles 3-trans-Enoyl-CoA 3-trans-Enoyl-CoA 2-trans,4-cis-Dienoyl-CoA->3-trans-Enoyl-CoA 2,4-Dienoyl-CoA Reductase (DECR1) NADPH 2-trans-Enoyl-CoA 2-trans-Enoyl-CoA 3-trans-Enoyl-CoA->2-trans-Enoyl-CoA Enoyl-CoA Isomerase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 2-trans-Enoyl-CoA->3-Hydroxyacyl-CoA Multifunctional Enzyme 2 (MFE-2) Hydratase This compound This compound 3-Hydroxyacyl-CoA->this compound Multifunctional Enzyme 2 (MFE-2) Dehydrogenase Chain-shortened Acyl-CoA + Acetyl-CoA Chain-shortened Acyl-CoA + Acetyl-CoA This compound->Chain-shortened Acyl-CoA + Acetyl-CoA 3-Ketoacyl-CoA Thiolase (Thiolase A) CoASH

Figure 1: Peroxisomal β-oxidation of Linoleic Acid.
Key Enzymes and Their Substrate Specificities

The metabolism of this compound is critically dependent on the substrate specificity of the downstream enzyme, 3-ketoacyl-CoA thiolase.

  • 2,4-Dienoyl-CoA Reductase (DECR1): This enzyme is essential for the degradation of PUFAs with double bonds at even-numbered positions.[4][5] It reduces the 2,4-dienoyl-CoA intermediate to a 3-enoyl-CoA, which can then be isomerized and further metabolized.[7]

  • Peroxisomal Multifunctional Enzyme 2 (MFE-2): MFE-2 exhibits both hydratase and D-specific 3-hydroxyacyl-CoA dehydrogenase activities.[8][9][10] It is crucial for the metabolism of branched-chain fatty acids and bile acid intermediates.[9] Site-directed mutagenesis studies have identified key protic residues essential for its hydratase activity.[11]

  • 3-Ketoacyl-CoA Thiolase A (Thiolase A): This enzyme is responsible for the thiolytic cleavage of straight-chain 3-oxoacyl-CoAs.[12][13] Studies have shown that it has a broad substrate specificity for short, medium, and long straight-chain 3-oxoacyl-CoAs, with medium-chain substrates being preferred.[12][13] The specific activity and substrate specificity of thiolase A and the clofibrate-inducible thiolase B are virtually identical.[14] In contrast, the other major peroxisomal thiolase, sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase), is primarily involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates.[12][13] The promiscuity of thiolases can lead to competition between intermediates of different chain lengths, which can impact the overall flux of the pathway.[15][16][17]

Regulation of Peroxisomal PUFA Metabolism

The peroxisomal β-oxidation of PUFAs is a tightly regulated process, primarily at the transcriptional level by Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[18][19][20][21][22]

PPARα Signaling Pathway

PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and hypolipidemic drugs, forms a heterodimer with the retinoid X receptor (RXR).[19][20][21][22] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, activating their transcription.[18][19][20][21][22]

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFAs PUFAs PPARa PPARa PUFAs->PPARa Ligand Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Genes (ACOX1, MFE-2, Thiolase) PPRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Transcription Proteins Peroxisomal β-oxidation Enzymes mRNA->Proteins Translation

Figure 2: PPARα-mediated regulation of peroxisomal β-oxidation.

Genes regulated by PPARα include those encoding the core enzymes of peroxisomal β-oxidation: acyl-CoA oxidase (ACOX1), multifunctional enzyme, and 3-ketoacyl-CoA thiolase.[18] PUFAs themselves can act as potent activators of PPARs.[23]

Quantitative Data

EnzymeSubstrate ClassExpected Activity on this compoundReference
3-Ketoacyl-CoA Thiolase A Short, medium, and long straight-chain 3-oxoacyl-CoAsHigh[12][13]
SCP-2/Thiolase 2-methyl-branched 3-oxoacyl-CoAs, bile acid intermediatesLow to negligible[12][13]
MFE-2 (Dehydrogenase) D-3-hydroxyacyl-CoAs (precursor)High (for the preceding step)[8][9]

Experimental Protocols

The study of this compound and its metabolism requires a combination of techniques for peroxisome isolation, in vitro reconstitution of the β-oxidation pathway, and sensitive analytical methods for the detection of intermediates.

Isolation of Functional Peroxisomes

This protocol is adapted for the isolation of peroxisomes from rat liver, a tissue rich in these organelles.

Peroxisome_Isolation Start Start Homogenization Homogenize Rat Liver in Sucrose (B13894) Buffer Start->Homogenization Centrifugation1 Centrifuge at low speed (e.g., 600 x g, 10 min) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Pellet1 Discard Pellet (Nuclei, Debris) Centrifugation1->Pellet1 Centrifugation2 Centrifuge at higher speed (e.g., 25,000 x g, 20 min) Supernatant1->Centrifugation2 Pellet2 Resuspend Pellet (Crude Peroxisomes, Mitochondria) Centrifugation2->Pellet2 Gradient Layer on top of a Nycodenz or Sucrose Density Gradient Pellet2->Gradient Ultracentrifugation Ultracentrifuge (e.g., 100,000 x g, 1-2 h) Gradient->Ultracentrifugation Fractionation Collect Fractions Ultracentrifugation->Fractionation Analysis Analyze Fractions for Marker Enzymes (e.g., Catalase) Fractionation->Analysis End End Analysis->End

Figure 3: Workflow for the isolation of peroxisomes.

Materials:

  • Fresh rat liver

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

  • Density gradient medium (e.g., Nycodenz or a discontinuous sucrose gradient)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Spectrophotometer for enzyme assays

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Mince the liver and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a pellet enriched in peroxisomes and mitochondria.

  • Resuspend the pellet and layer it onto a pre-formed density gradient.

  • Perform ultracentrifugation to separate the organelles based on their density.

  • Carefully collect the fractions and assay for the peroxisomal marker enzyme, catalase, to identify the peroxisome-enriched fractions.

In Vitro Peroxisomal β-Oxidation Assay

This assay allows for the study of the metabolism of specific fatty acids by isolated peroxisomes.

Materials:

  • Isolated peroxisomes

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2)

  • Substrate: Linoleoyl-CoA

  • Cofactors: ATP, CoA, NAD+, NADPH

  • Quenching solution (e.g., 6% perchloric acid)

  • LC-MS/MS or GC-MS system for analysis

Procedure:

  • Pre-incubate the isolated peroxisomes in the reaction buffer.

  • Initiate the reaction by adding the substrate (Linoleoyl-CoA) and cofactors.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant for the presence of this compound and other intermediates using LC-MS/MS or GC-MS.[24]

Analysis of Acyl-CoA Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA esters.[25][26][27]

Sample Preparation:

  • Extract the acyl-CoAs from the reaction mixture or cell lysate using a suitable method, such as solid-phase extraction or liquid-liquid extraction.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column to separate the acyl-CoA species. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) is typically employed.[27]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for this compound and other intermediates. A common fragmentation pattern for CoA esters involves the loss of the phosphopantetheine moiety.[25]

Conclusion

This compound is a pivotal intermediate in the peroxisomal β-oxidation of linoleic acid. Its metabolism is dependent on a specialized set of enzymes, including 2,4-dienoyl-CoA reductase, multifunctional enzyme 2, and 3-ketoacyl-CoA thiolase. The expression of these enzymes is transcriptionally regulated by PPARα, highlighting a key mechanism for the control of PUFA degradation. While specific kinetic data for this intermediate remains to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for its investigation. A deeper understanding of the metabolic fate of this compound will provide valuable insights into the broader context of lipid homeostasis and may reveal novel targets for therapeutic intervention in metabolic diseases.

References

Predicted Enzymatic Reactions Involving 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted metabolic cascade for 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, a novel 3-ketoacyl-CoA intermediate. Based on established principles of fatty acid β-oxidation, particularly the degradation of polyunsaturated fatty acids, this document outlines a plausible enzymatic pathway involving a series of reactions catalyzed by 3-ketoacyl-CoA thiolase and auxiliary enzymes of β-oxidation. The predicted pathway involves an initial thiolytic cleavage followed by isomerization and reduction steps to process the resulting unsaturated acyl-CoA intermediates. This guide provides a theoretical framework for the metabolism of this compound, supported by quantitative data from analogous enzymatic reactions, detailed experimental protocols for the validation of the predicted steps, and visualizations of the metabolic pathway and experimental workflows. This information is intended to serve as a valuable resource for researchers investigating lipid metabolism, enzyme kinetics, and the development of novel therapeutics targeting fatty acid oxidation pathways.

Introduction

Fatty acid β-oxidation is a fundamental catabolic process essential for energy homeostasis. The degradation of unsaturated fatty acids, however, necessitates the action of auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation enzymes. This compound is a C14 fatty acyl-CoA with a keto group at the C3 position and cis double bonds at C5 and C8. Its structure strongly suggests it is an intermediate in a modified β-oxidation pathway. Understanding the enzymatic reactions involved in its metabolism is crucial for elucidating novel aspects of lipid biochemistry and for identifying potential targets for therapeutic intervention in metabolic diseases.

This guide presents a predicted metabolic pathway for this compound, detailing the enzymes involved, their putative mechanisms of action, and the expected products. The predictions are grounded in the known substrate specificities and reaction mechanisms of enzymes involved in the degradation of other polyunsaturated fatty acids.

Predicted Metabolic Pathway

The metabolism of this compound is predicted to proceed through the following sequence of enzymatic reactions:

Step 1: Thiolytic Cleavage

The initial step is the thiolytic cleavage of the 14-carbon chain, catalyzed by 3-ketoacyl-CoA thiolase . This reaction is analogous to the final step of the standard β-oxidation cycle.[1][2]

  • Enzyme: 3-Ketoacyl-CoA Thiolase (EC 2.3.1.16)

  • Substrate: this compound

  • Products: Acetyl-CoA and 3Z,6Z-Dodecadienoyl-CoA

Step 2: Isomerization

The resulting 3Z,6Z-Dodecadienoyl-CoA is not a substrate for the next enzyme in the standard β-oxidation pathway, acyl-CoA dehydrogenase. Therefore, an isomerization step is required, catalyzed by Δ3,Δ2-enoyl-CoA isomerase . This enzyme will convert the cis-Δ3 double bond to a trans-Δ2 double bond.[3][4][5][6]

  • Enzyme: Δ3,Δ2-Enoyl-CoA Isomerase (EC 5.3.3.8)

  • Substrate: 3Z,6Z-Dodecadienoyl-CoA

  • Product: 2E,6Z-Dodecadienoyl-CoA

Step 3: One Round of β-Oxidation

The product of the isomerization, 2E,6Z-Dodecadienoyl-CoA, can now enter one full cycle of β-oxidation, involving the sequential action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. This will yield one molecule of acetyl-CoA and a shortened unsaturated acyl-CoA.

  • Enzymes: Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, 3-Ketoacyl-CoA Thiolase

  • Substrate: 2E,6Z-Dodecadienoyl-CoA

  • Products: Acetyl-CoA and 4Z-Decenoyl-CoA

Step 4: Second Isomerization and Reduction

The resulting 4Z-Decenoyl-CoA requires further processing by auxiliary enzymes. It is first acted upon by acyl-CoA dehydrogenase to introduce a double bond at the C2 position, forming a conjugated diene.

  • Enzyme: Acyl-CoA Dehydrogenase

  • Substrate: 4Z-Decenoyl-CoA

  • Product: 2E,4Z-Decadienoyl-CoA

This conjugated diene is then a substrate for 2,4-dienoyl-CoA reductase , which reduces the two double bonds to a single trans double bond at the C3 position, utilizing NADPH as a cofactor.[7][8]

  • Enzyme: 2,4-Dienoyl-CoA Reductase (EC 1.3.1.34)

  • Substrate: 2E,4Z-Decadienoyl-CoA

  • Product: 3E-Decenoyl-CoA

Step 5: Final Isomerization and Completion of β-Oxidation

The final isomerization is catalyzed by Δ3,Δ2-enoyl-CoA isomerase , which converts the trans-Δ3 double bond to a trans-Δ2 double bond.

  • Enzyme: Δ3,Δ2-Enoyl-CoA Isomerase (EC 5.3.3.8)

  • Substrate: 3E-Decenoyl-CoA

  • Product: 2E-Decenoyl-CoA

The resulting 2E-Decenoyl-CoA is a standard substrate for the remaining cycles of β-oxidation, which will proceed to completion, yielding four more molecules of acetyl-CoA.

Visualization of the Predicted Metabolic Pathway

Predicted_Metabolic_Pathway cluster_0 Initial Thiolysis cluster_1 First Isomerization cluster_2 One Round of β-Oxidation cluster_3 Second Isomerization & Reduction cluster_4 Final Isomerization & Completion This compound This compound Acetyl-CoA_1 Acetyl-CoA_1 This compound->Acetyl-CoA_1 3-Ketoacyl-CoA Thiolase 3Z,6Z-Dodecadienoyl-CoA 3Z,6Z-Dodecadienoyl-CoA This compound->3Z,6Z-Dodecadienoyl-CoA 3-Ketoacyl-CoA Thiolase 2E,6Z-Dodecadienoyl-CoA 2E,6Z-Dodecadienoyl-CoA 3Z,6Z-Dodecadienoyl-CoA->2E,6Z-Dodecadienoyl-CoA Δ3,Δ2-Enoyl-CoA Isomerase Acetyl-CoA_2 Acetyl-CoA_2 2E,6Z-Dodecadienoyl-CoA->Acetyl-CoA_2 β-Oxidation Cycle 4Z-Decenoyl-CoA 4Z-Decenoyl-CoA 2E,6Z-Dodecadienoyl-CoA->4Z-Decenoyl-CoA β-Oxidation Cycle 2E,4Z-Decadienoyl-CoA 2E,4Z-Decadienoyl-CoA 4Z-Decenoyl-CoA->2E,4Z-Decadienoyl-CoA Acyl-CoA Dehydrogenase 3E-Decenoyl-CoA 3E-Decenoyl-CoA 2E,4Z-Decadienoyl-CoA->3E-Decenoyl-CoA 2,4-Dienoyl-CoA Reductase 2E-Decenoyl-CoA 2E-Decenoyl-CoA 3E-Decenoyl-CoA->2E-Decenoyl-CoA Δ3,Δ2-Enoyl-CoA Isomerase Remaining_Acetyl-CoA 4 x Acetyl-CoA 2E-Decenoyl-CoA->Remaining_Acetyl-CoA β-Oxidation (4 cycles)

Caption: Predicted metabolic pathway of this compound.

Quantitative Data from Analogous Reactions

Direct kinetic data for the enzymatic reactions involving this compound and its predicted intermediates are not currently available in the literature. However, data from studies on enzymes acting on structurally similar substrates provide valuable insights into the expected kinetic parameters. The following tables summarize relevant kinetic data for the key enzymes in the predicted pathway.

Table 1: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase with Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
3-Oxohexadecanoyl-CoAPig heart mitochondria5.5135[9]
3-Oxododecanoyl-CoAPig heart mitochondria4.8160[9]
3-Oxooctanoyl-CoAPig heart mitochondria7.2185[9]
Acetoacetyl-CoARalstonia eutropha48149[10]

Table 2: Kinetic Parameters of Δ3,Δ2-Enoyl-CoA Isomerase with Various Substrates

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
cis-3-Decenoyl-CoARat liver mitochondria152,3001.5 x 108[3]
trans-3-Decenoyl-CoARat liver mitochondria257002.8 x 107[3]
cis-3-Dodecenoyl-CoAS. cerevisiae peroxisomes---[6]

Table 3: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase with Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
trans-2,trans-4-Decadienoyl-CoABovine liver mitochondria3.035[7]
trans-2,cis-4-Decadienoyl-CoABovine liver mitochondria3.030[7]
trans-2,trans-4-Hexadienoyl-CoARat liver mitochondria1012.5[7]

Detailed Experimental Protocols

The following protocols are designed to enable the in vitro investigation and validation of the predicted enzymatic reactions.

General Considerations
  • Substrate Synthesis: The novel substrates, including this compound and its predicted intermediates (e.g., 3Z,6Z-Dodecadienoyl-CoA), will likely require chemical or chemo-enzymatic synthesis. Established methods for the synthesis of acyl-CoA esters can be adapted for this purpose.[11][12]

  • Enzyme Purification: The enzymes required for these assays can be purified from natural sources (e.g., rat liver mitochondria) or expressed recombinantly in systems like E. coli.

  • Spectrophotometric Assays: All assays described below are spectrophotometric and can be performed using a standard UV/Vis spectrophotometer.

Assay for 3-Ketoacyl-CoA Thiolase Activity

Principle: The thiolytic cleavage of this compound by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoA) results in the formation of a new thioester bond in the product, 3Z,6Z-Dodecadienoyl-CoA. The reaction can be monitored by the decrease in absorbance at 303 nm, which is characteristic of the Mg2+-complex of the enolate form of the 3-ketoacyl-CoA substrate.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM MgCl2

  • 1 mM Coenzyme A

  • 100 µM this compound (substrate)

  • Purified 3-ketoacyl-CoA thiolase

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and Coenzyme A.

  • Add the substrate, this compound, and equilibrate the mixture to the desired temperature (e.g., 30 °C).

  • Initiate the reaction by adding a small volume of purified 3-ketoacyl-CoA thiolase.

  • Monitor the decrease in absorbance at 303 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate-Mg2+ complex.

Coupled Assay for Δ3,Δ2-Enoyl-CoA Isomerase Activity

Principle: The activity of Δ3,Δ2-enoyl-CoA isomerase on 3Z,6Z-Dodecadienoyl-CoA can be measured in a coupled assay with enoyl-CoA hydratase. The isomerase converts the substrate to 2E,6Z-Dodecadienoyl-CoA, which is then hydrated by enoyl-CoA hydratase. The hydration of the trans-2 double bond leads to a decrease in absorbance at 263 nm.[13]

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 100 µM 3Z,6Z-Dodecadienoyl-CoA (substrate)

  • Purified Δ3,Δ2-enoyl-CoA isomerase

  • Excess purified enoyl-CoA hydratase (crotonase)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the substrate, 3Z,6Z-Dodecadienoyl-CoA.

  • Add an excess of enoyl-CoA hydratase to ensure that the hydration step is not rate-limiting.

  • Equilibrate the mixture to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding the purified Δ3,Δ2-enoyl-CoA isomerase.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the isomerase activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.

Assay for 2,4-Dienoyl-CoA Reductase Activity

Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Reagents:

  • 100 mM potassium phosphate (B84403) buffer, pH 7.0

  • 200 µM NADPH

  • 50 µM 2E,4Z-Decadienoyl-CoA (substrate)

  • Purified 2,4-dienoyl-CoA reductase

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and NADPH.

  • Add the substrate, 2E,4Z-Decadienoyl-CoA, and equilibrate to the desired temperature (e.g., 37 °C).

  • Initiate the reaction by adding a small volume of purified 2,4-dienoyl-CoA reductase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Enzyme Assays cluster_analysis Data Analysis Substrate_Synthesis Substrate Synthesis (e.g., this compound) Thiolase_Assay 3-Ketoacyl-CoA Thiolase Assay (Monitor ΔA303nm) Substrate_Synthesis->Thiolase_Assay Isomerase_Assay Δ3,Δ2-Enoyl-CoA Isomerase Assay (Coupled, Monitor ΔA263nm) Substrate_Synthesis->Isomerase_Assay Reductase_Assay 2,4-Dienoyl-CoA Reductase Assay (Monitor ΔA340nm) Substrate_Synthesis->Reductase_Assay Enzyme_Purification Enzyme Purification (Thiolase, Isomerase, Reductase) Enzyme_Purification->Thiolase_Assay Enzyme_Purification->Isomerase_Assay Enzyme_Purification->Reductase_Assay Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax, kcat) Thiolase_Assay->Kinetic_Parameters Isomerase_Assay->Kinetic_Parameters Reductase_Assay->Kinetic_Parameters Pathway_Validation Validate Predicted Pathway Kinetic_Parameters->Pathway_Validation

Caption: General experimental workflow for validating the predicted enzymatic reactions.

Conclusion

The predicted metabolic pathway for this compound provides a robust framework for future experimental investigation. The involvement of 3-ketoacyl-CoA thiolase and a series of auxiliary β-oxidation enzymes highlights the intricate enzymatic machinery required for the degradation of complex fatty acids. The quantitative data from analogous reactions and the detailed experimental protocols presented in this guide offer a solid foundation for researchers to validate this predicted pathway, determine the kinetic properties of the involved enzymes with these novel substrates, and further unravel the complexities of lipid metabolism. Such studies will not only advance our fundamental understanding of biochemistry but may also pave the way for the development of new therapeutic strategies for metabolic disorders.

References

Unraveling the Potential of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic disorders, including insulin (B600854) resistance, diabetes, and fatty acid oxidation (FAO) defects, represent a growing global health challenge. The identification of novel and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. This technical guide explores the potential of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, a hypothetical intermediate in the metabolism of polyunsaturated fatty acids, as a candidate biomarker. Due to the limited direct research on this specific molecule, this document presents a hypothesis-driven framework based on established principles of fatty acid metabolism and data from analogous, well-characterized metabolic intermediates. We provide a comprehensive overview of its hypothesized biochemical origins, potential clinical relevance, detailed experimental protocols for its detection and analysis, and quantitative data from related biomarkers to guide future research in this promising area.

Introduction: The Significance of Novel Biomarkers in Metabolic Disease

The intricate network of metabolic pathways is fundamental to cellular and organismal health. Dysregulation of these pathways, particularly in lipid metabolism, is a hallmark of numerous chronic diseases. Fatty acid oxidation is a critical catabolic process responsible for generating a significant portion of the body's energy, especially during fasting or prolonged exercise.[1] Inborn errors in the enzymes governing this pathway, known as fatty acid oxidation disorders (FAODs), can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and rhabdomyolysis.[2][3]

Furthermore, the accumulation of specific lipid intermediates, such as diacylglycerols and ceramides, has been implicated in the pathogenesis of insulin resistance, a key feature of type 2 diabetes.[3] This has fueled the search for specific acyl-CoA and acylcarnitine species that can serve as early indicators of metabolic stress and disease progression. While biomarkers for several FAODs, such as octanoylcarnitine (B1202733) for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, are well-established, there is a continuous need to identify novel markers that can provide a more nuanced understanding of metabolic dysregulation, particularly in the context of complex polyunsaturated fatty acid (PUFA) metabolism.

This compound is a C14:2 acyl-CoA with a ketone group at the beta-position. Its structure suggests it is an intermediate in the beta-oxidation of a C16:2 or longer-chain polyunsaturated fatty acid. The accumulation of such an intermediate would theoretically point to a bottleneck in the later stages of the beta-oxidation spiral, potentially due to deficiencies in auxiliary enzymes required for the metabolism of double bonds or in the core FAO enzymes themselves. This guide will lay the foundation for investigating this molecule as a potential biomarker.

Hypothesized Metabolic Pathway and Clinical Relevance

Biosynthesis and Degradation of this compound

We hypothesize that this compound arises from the mitochondrial beta-oxidation of a 16-carbon polyunsaturated fatty acid with cis-double bonds at positions 7 and 10, namely 7Z,10Z-Hexadecadienoic acid. The initial cycles of beta-oxidation would proceed as usual until the double bonds are encountered. Auxiliary enzymes, including enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are required to reconfigure the double bonds for the core beta-oxidation enzymes to act upon. A deficiency or inhibition of the enzymes downstream of the formation of the 3-oxo intermediate, such as 3-oxoacyl-CoA thiolase, could lead to its accumulation.

The following diagram illustrates the hypothesized pathway leading to the formation and subsequent processing of this compound.

Hypothesized_Metabolic_Pathway cluster_0 Mitochondrial Matrix cluster_1 Potential Dysregulation 7Z_10Z_Hexadecadienoyl_CoA 7Z,10Z-Hexadecadienoyl-CoA (C16:2) Beta_Oxidation_Cycle_1 1st Beta-Oxidation Cycle 7Z_10Z_Hexadecadienoyl_CoA->Beta_Oxidation_Cycle_1 5Z_8Z_Tetradecadienoyl_CoA 5Z,8Z-Tetradecadienoyl-CoA (C14:2) Beta_Oxidation_Cycle_1->5Z_8Z_Tetradecadienoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase 5Z_8Z_Tetradecadienoyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA_Dehydrogenase 3_Oxo_5Z_8Z_Tetradecadienoyl_CoA This compound 3_Hydroxyacyl_CoA_Dehydrogenase->3_Oxo_5Z_8Z_Tetradecadienoyl_CoA 3_Oxoacyl_CoA_Thiolase 3-Oxoacyl-CoA Thiolase 3_Oxo_5Z_8Z_Tetradecadienoyl_CoA->3_Oxoacyl_CoA_Thiolase Dodecadienoyl_CoA Dodecadienoyl-CoA (C12:2) 3_Oxoacyl_CoA_Thiolase->Dodecadienoyl_CoA Acetyl_CoA Acetyl-CoA 3_Oxoacyl_CoA_Thiolase->Acetyl_CoA Enzyme_Deficiency Enzyme Deficiency/ Inhibition Enzyme_Deficiency->3_Oxo_5Z_8Z_Tetradecadienoyl_CoA Accumulation

Hypothesized formation and degradation of this compound.
Potential Clinical Significance

The accumulation of this compound in biological fluids (plasma, urine) or tissues could signify a defect in the beta-oxidation of polyunsaturated fatty acids. This could be relevant in the following contexts:

  • Inborn Errors of Metabolism: A specific deficiency in an enzyme responsible for the metabolism of this intermediate, such as a hypothetical 3-oxoacyl-CoA thiolase with specificity for this substrate, could lead to its accumulation. This would be analogous to the accumulation of 3-hydroxyacylcarnitines in LCHAD deficiency.[4]

  • Insulin Resistance and Type 2 Diabetes: In states of metabolic overload, such as obesity and insulin resistance, the capacity of mitochondrial beta-oxidation can be exceeded, leading to the accumulation of incomplete oxidation products. These intermediates can interfere with insulin signaling pathways.[3]

  • Drug-Induced Metabolic Dysfunction: Certain drugs can inhibit fatty acid oxidation enzymes. This compound could serve as a biomarker to monitor such off-target effects.

Quantitative Data from Analogous Biomarkers

Direct quantitative data for this compound is not currently available in the literature. However, data from related, well-established biomarkers for FAODs can provide a reference for expected concentration ranges and diagnostic thresholds. The following tables summarize quantitative data for key biomarkers in relevant metabolic disorders.

Table 1: Plasma Acylcarnitine Concentrations in Healthy Controls and Patients with MCAD Deficiency

BiomarkerHealthy Controls (µmol/L)MCAD Deficiency Patients (µmol/L)Fold Change
Octanoylcarnitine (C8)0.01 - 0.15 - 10050 - 1000x
Decanoylcarnitine (C10)0.01 - 0.21 - 205 - 100x
Free Carnitine (C0)20 - 505 - 250.25 - 0.5x

Data compiled from literature on MCAD deficiency.

Table 2: Plasma Acylcarnitine Concentrations in Healthy Controls and Patients with LCHAD Deficiency

BiomarkerHealthy Controls (µmol/L)LCHAD Deficiency Patients (µmol/L)Fold Change
3-Hydroxy-palmitoylcarnitine (C16-OH)< 0.050.5 - 5> 10 - 100x
3-Hydroxy-oleoylcarnitine (C18:1-OH)< 0.050.5 - 8> 10 - 160x
Long-chain acylcarnitines (C14-C18)VariableElevatedVariable

Data compiled from literature on LCHAD deficiency.[4]

Experimental Protocols

The detection and quantification of acyl-CoA species require sensitive and specific analytical techniques, primarily based on mass spectrometry.

Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices

This protocol describes a general method for the extraction of acyl-CoAs from tissues or cells.

  • Homogenization: Flash-freeze approximately 50 mg of tissue or a cell pellet in liquid nitrogen. Homogenize the frozen sample in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Pre-condition a C18 SPE cartridge with methanol (B129727), followed by equilibration with 0.1% formic acid in water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with 2 mL of 0.1% formic acid in water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 50 mM ammonium (B1175870) acetate (B1210297).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute in an appropriate volume (e.g., 50 µL) of 50% methanol/water for analysis.

Analytical Method: LC-MS/MS for the Detection and Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs.[5]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The theoretical m/z of the protonated this compound.

    • Product Ion: A characteristic fragment ion of the coenzyme A moiety (e.g., m/z corresponding to the pantetheine (B1680023) phosphate (B84403) fragment).

    • Quantification: Use of a stable isotope-labeled internal standard of a structurally similar acyl-CoA is recommended for accurate quantification.

The following diagram illustrates the general workflow for the discovery and validation of acyl-CoA biomarkers.

Biomarker_Discovery_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Acyl_CoA_Extraction Acyl-CoA Extraction (SPE) Sample_Collection->Acyl_CoA_Extraction Untargeted_Analysis Untargeted LC-MS/MS Analysis (Precursor Ion Scanning) Acyl_CoA_Extraction->Untargeted_Analysis Candidate_Identification Candidate Biomarker Identification Untargeted_Analysis->Candidate_Identification Targeted_Method_Development Targeted MRM Method Development Candidate_Identification->Targeted_Method_Development Quantification Quantitative Analysis in Patient vs. Control Cohorts Targeted_Method_Development->Quantification Validation Clinical Validation Quantification->Validation

General workflow for acyl-CoA biomarker discovery and validation.

Conclusion and Future Directions

While direct evidence for the role of this compound as a biomarker for metabolic disorders is currently lacking, its chemical structure strongly suggests its potential as an indicator of dysregulated polyunsaturated fatty acid oxidation. This technical guide provides a foundational framework for researchers and drug development professionals to begin investigating this novel molecule. The hypothesized metabolic pathway, along with the provided experimental protocols and comparative quantitative data, offers a starting point for designing studies to explore its presence and significance in various metabolic diseases.

Future research should focus on:

  • Chemical Synthesis: Synthesis of an authentic standard of this compound is essential for the development and validation of analytical methods.

  • In Vitro Studies: Using cell models with known FAO defects or treated with FAO inhibitors to confirm the accumulation of this metabolite.

  • Animal Models: Investigating the levels of this compound in animal models of metabolic disease.

  • Clinical Studies: Screening for the presence of this molecule in patient cohorts with diagnosed FAODs, insulin resistance, or other metabolic disorders.

The exploration of novel biomarkers like this compound is crucial for advancing our understanding of metabolic diseases and for the development of next-generation diagnostics and therapeutics.

References

In Silico Prediction of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of protein interactions with the novel fatty acyl-CoA, 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA. While specific experimental data for this molecule is not yet available, this document outlines a robust, multi-faceted approach for identifying and characterizing its potential protein binding partners. The methodologies detailed herein are critical for researchers in drug discovery and molecular biology aiming to elucidate the functional roles of novel lipids and their interactions within cellular signaling pathways. This guide covers a complete workflow from initial computational screening to detailed biophysical characterization, including data presentation standards and mandatory visualizations to facilitate clear and actionable scientific insights.

Introduction to this compound

This compound is a putative intermediate in fatty acid metabolism, characterized by a 14-carbon chain with keto and unsaturated functionalities. Long-chain fatty acyl-CoA esters are integral to numerous cellular processes, acting as metabolic intermediates and signaling molecules.[1] They are involved in glycerolipid biosynthesis, β-oxidation, and the regulation of various enzymatic activities.[1] The unique structure of this compound suggests it may interact with a specific subset of proteins, potentially modulating pathways such as fatty acid metabolism and lipid signaling.[2][3] The identification of its protein interactome is a crucial first step in understanding its physiological and pathological significance.

In Silico Prediction of Protein Interactions

Computational methods provide a powerful and efficient means to generate initial hypotheses about the protein targets of a small molecule.[4] This section details a workflow for the in silico prediction of this compound binding proteins.

In Silico Prediction Workflow

The overall workflow for predicting protein interactions for a novel ligand is a multi-step process that moves from broad, proteome-wide screening to fine-grained analysis of specific protein-ligand complexes.

G cluster_0 Initial Screening cluster_1 Focused Docking & Refinement cluster_2 Validation a Ligand Structure Preparation (this compound) c Binding Site Prediction a->c b Target Protein Database (e.g., Human Proteome) b->c d Molecular Docking (Virtual Screening) c->d e Pose Scoring & Ranking d->e f Molecular Dynamics Simulation e->f g Experimental Validation (SPR, ITC, Pull-down) f->g

Figure 1: In Silico Prediction Workflow.
Methodologies

2.2.1. Binding Site Prediction

The initial step involves identifying potential binding pockets on proteins that are complementary to the ligand. Web servers like PrankWeb and BindWeb can be utilized for this purpose.[5][6] These tools use machine learning algorithms trained on known protein-ligand complexes to predict the location of binding sites on a protein structure.

2.2.2. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7] Software such as AutoDock or GOLD can be used to perform these simulations.[8][9] The process involves preparing the 3D structures of both the ligand and the target proteins, defining a search space (the predicted binding pocket), and then using a scoring function to rank the different binding poses.

2.2.3. Molecular Dynamics (MD) Simulations

MD simulations provide a more detailed view of the protein-ligand interaction by simulating the movement of atoms over time.[4][10] GROMACS is a widely used software package for MD simulations.[11][12][13] These simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, providing a more accurate prediction of binding affinity.

Data Presentation: Hypothetical Protein Interaction Data

To illustrate the type of quantitative data generated from these predictive and experimental methods, the following tables present hypothetical interaction data for this compound with potential protein targets.

Table 1: In Silico Prediction Results
Target ProteinBinding Site Prediction ScoreDocking Score (kcal/mol)Predicted Binding Affinity (Kd) from MD
Acyl-CoA Binding Protein (ACBP)0.85-9.21.5 µM
Carnitine Palmitoyltransferase 1 (CPT1)0.79-8.55.2 µM
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)0.91-10.10.8 µM
Fatty Acid Synthase (FASN)0.65-7.812.0 µM
Table 2: Experimental Validation Data
Target ProteinSPR KD (µM)ITC KD (µM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)
Acyl-CoA Binding Protein (ACBP)1.21.4-8.5-2.1
Carnitine Palmitoyltransferase 1 (CPT1)4.85.0-6.2-3.5
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)0.70.9-10.2-1.8
Fatty Acid Synthase (FASN)15.214.8-5.1-4.2

Experimental Protocols

Experimental validation is essential to confirm the predictions made by in silico methods. This section provides detailed protocols for key biophysical and biochemical assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[14][15][16]

Protocol:

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[17][18][19][20][21]

Protocol:

  • Sample Preparation: Dialyze the purified target protein and dissolve the this compound in the same buffer to minimize heats of dilution.

  • Titration: Fill the ITC cell with the protein solution and the syringe with the ligand solution. Perform a series of injections of the ligand into the protein solution.

  • Data Analysis: Integrate the heat pulses from each injection and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Pull-Down Assay

A pull-down assay is used to confirm the interaction in a more complex biological sample, such as a cell lysate.[22][23][24][25][26]

Protocol:

  • Bait Immobilization: Synthesize a biotinylated version of this compound and immobilize it on streptavidin-coated magnetic beads.

  • Incubation: Incubate the beads with a cell lysate containing potential interacting proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins and identify them using SDS-PAGE followed by Western blotting with an antibody against the predicted target protein, or by mass spectrometry for unbiased identification.

Signaling Pathways and Logical Relationships

Understanding the potential signaling pathways in which this compound may be involved is crucial for contextualizing its protein interactions.

Fatty Acid β-Oxidation Pathway

This pathway is a major route for the breakdown of fatty acids to produce energy.[27][28][29][30] this compound, as a modified fatty acyl-CoA, could potentially interact with enzymes in this pathway.

G Fatty Acyl-CoA Fatty Acyl-CoA Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->Trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA Trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + Shorter\nFatty Acyl-CoA Acetyl-CoA + Shorter Fatty Acyl-CoA β-Ketoacyl-CoA->Acetyl-CoA + Shorter\nFatty Acyl-CoA Thiolase This compound This compound This compound->β-Ketoacyl-CoA Potential Interaction

Figure 2: Potential interaction with the β-oxidation pathway.
Lipid Signaling via PPARα

PPARs are nuclear receptors that are activated by fatty acids and their derivatives, and they play a key role in the regulation of lipid metabolism.[2]

G This compound This compound PPARα PPARα This compound->PPARα Binds and Activates RXR RXR PPARα->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Gene\nTranscription Target Gene Transcription PPRE->Target Gene\nTranscription Regulates Increased Fatty Acid\nCatabolism Increased Fatty Acid Catabolism Target Gene\nTranscription->Increased Fatty Acid\nCatabolism

Figure 3: Hypothetical activation of PPARα signaling.

Conclusion

The integrated computational and experimental workflow detailed in this guide provides a robust strategy for the identification and characterization of protein interactions of the novel fatty acyl-CoA, this compound. By systematically applying these methodologies, researchers can generate high-confidence hypotheses about the molecule's biological function and its potential as a therapeutic target or modulator. The clear presentation of quantitative data and the visualization of complex biological pathways are essential for driving forward research in this exciting area of lipid biology and drug discovery.

References

Methodological & Application

Synthesis and Application of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document provides a detailed protocol for the chemical synthesis of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, a putative intermediate in the β-oxidation of polyunsaturated fatty acids. Furthermore, it outlines protocols for in vitro assays utilizing this molecule to investigate the activity of key enzymes in fatty acid metabolism, such as L-3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase. These assays are crucial for researchers in drug development and metabolic studies to screen for potential modulators of fatty acid oxidation.

Introduction

The metabolism of fatty acids is a central process in cellular energy homeostasis. The β-oxidation pathway is responsible for the breakdown of fatty acids to generate acetyl-CoA, which subsequently enters the citric acid cycle. Polyunsaturated fatty acids (PUFAs) require a set of auxiliary enzymes to handle their double bonds during β-oxidation. 3-Oxo-acyl-CoA intermediates are key players in each cycle of this pathway. The specific intermediate, this compound, is hypothesized to be formed during the degradation of certain C14 PUFAs. The availability of this molecule through chemical synthesis is essential for its use in in vitro assays to study enzyme kinetics, screen for inhibitors, and elucidate its precise biological role.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to obtain the desired Z,Z-configuration of the double bonds. The proposed synthetic route involves the creation of the 5Z,8Z-dienoic acid backbone, followed by oxidation at the C3 position and subsequent coupling with Coenzyme A.

Proposed Synthetic Scheme:

A plausible synthetic route is outlined below, based on established organic chemistry reactions.

G cluster_synthesis Proposed Synthesis of this compound A Commercially Available Starting Materials B Synthesis of 5Z,8Z-Tetradecadienoic Acid A->B Multi-step synthesis (e.g., Wittig reactions, coupling) C Activation of Carboxylic Acid B->C e.g., N,N'-Carbonyldiimidazole D Allylic Oxidation at C3 C->D e.g., Selenium dioxide (Riley Oxidation) or N-Bromosuccinimide E Formation of 3-Oxo-5Z,8Z-Tetradecadienoic Acid D->E Hydrolysis F Thioesterification with Coenzyme A E->F Coupling G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for the Synthesis of 5Z,8Z-Tetradecadienoic Acid (Illustrative Example using Wittig Reaction):

This protocol describes a general approach. Optimization of reaction conditions and purification steps are essential for achieving high yields and purity.

  • Step 1: Synthesis of (Z)-1-bromo-1-pentene.

    • This can be achieved through various methods, including the Wittig reaction between a suitable phosphonium (B103445) ylide and an aldehyde, followed by bromination. The (Z)-stereochemistry is critical.

  • Step 2: Synthesis of a suitable C9 acetylenic acid.

    • Commercially available starting materials can be used to construct a nine-carbon chain with a terminal alkyne.

  • Step 3: Coupling of the two fragments.

    • The (Z)-1-bromo-1-pentene is coupled with the C9 acetylenic acid derivative (e.g., via Sonogashira coupling) to form a C14 enynoic acid.

  • Step 4: Stereoselective reduction of the alkyne.

    • The triple bond is selectively reduced to a (Z)-double bond using a catalyst such as Lindlar's catalyst to yield 5Z,8Z-tetradecadienoic acid.

Experimental Protocol for the Introduction of the 3-Oxo group and CoA-ester formation:

  • Step 5: Allylic oxidation.

    • The methylene (B1212753) group at the C3 position of 5Z,8Z-tetradecadienoic acid is oxidized to a ketone. This can be achieved using reagents like selenium dioxide (Riley oxidation) or N-bromosuccinimide with subsequent hydrolysis.[1][2][3]

  • Step 6: Activation of the carboxylic acid.

    • The resulting 3-oxo-5Z,8Z-tetradecadienoic acid is activated for coupling with Coenzyme A. This can be done by converting the carboxylic acid to an active ester, such as an N-hydroxysuccinimide (NHS) ester.

  • Step 7: Thioesterification with Coenzyme A.

    • The activated 3-oxo-acid is reacted with the free thiol group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form the final product, this compound.

Purification and Characterization:

  • Purification at each step should be performed using appropriate techniques such as column chromatography on silica (B1680970) gel.

  • The final product, this compound, should be purified by reversed-phase high-performance liquid chromatography (HPLC).

  • Characterization and confirmation of the structure should be performed using techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Assays using this compound

This compound can be used as a substrate to assay the activity of several enzymes involved in the β-oxidation pathway.

G cluster_assay In Vitro Assay Workflow A Prepare Assay Buffer and Reagents D Initiate Reaction by adding Enzyme or Substrate A->D B Prepare Enzyme Solution (e.g., L-3-hydroxyacyl-CoA dehydrogenase or 3-ketoacyl-CoA thiolase) B->D C Prepare Substrate Solution (this compound) C->D E Monitor Reaction Progress (e.g., Spectrophotometrically at 340 nm for NADH) D->E F Data Analysis (Calculate enzyme activity) E->F

Caption: General experimental workflow for in vitro enzyme assays.

Assay for L-3-hydroxyacyl-CoA Dehydrogenase (HADH) Activity (in the reverse direction)

This assay measures the reduction of the 3-oxo group of this compound to a hydroxyl group, which is coupled to the oxidation of NADH to NAD⁺.

Principle: this compound + NADH + H⁺ ⇌ 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA + NAD⁺

The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH.

Experimental Protocol:

  • Reagents and Buffers:

    • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.

    • NADH solution: 6.4 mM in assay buffer (prepare fresh).

    • Substrate solution: 10 mM stock of this compound in a suitable solvent (e.g., DMSO), to be diluted in assay buffer.

    • Enzyme: Purified L-3-hydroxyacyl-CoA dehydrogenase.

  • Assay Procedure:

    • In a quartz cuvette, mix the assay buffer, NADH solution, and substrate solution.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Table 1: Typical Reaction Mixture for HADH Assay

ComponentVolume (µL)Final Concentration
100 mM Potassium Phosphate (pH 7.3)85094.4 mM
6.4 mM NADH500.32 mM
10 mM this compound10-1000.1 - 1.0 mM
Enzyme solution10Varies
Total Volume 1000
Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of this compound by Coenzyme A. The reaction can be coupled to the HADH reaction to monitor the consumption of the 3-oxo substrate.[4]

Principle: this compound + CoASH ⇌ Dodeca-3Z,6Z-dienoyl-CoA + Acetyl-CoA

This is a coupled assay where the consumption of this compound is monitored.

Experimental Protocol:

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 50 mM KCl and 2 mM EDTA.

    • Coenzyme A solution: 10 mM in assay buffer.

    • Coupling enzyme system: L-3-hydroxyacyl-CoA dehydrogenase (HADH) and NADH.

    • Substrate solution: 10 mM stock of this compound.

    • Enzyme: Purified 3-ketoacyl-CoA thiolase.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, CoASH, NADH, and HADH.

    • Add the 3-ketoacyl-CoA thiolase and incubate for a few minutes to establish a baseline.

    • Initiate the reaction by adding the substrate, this compound.

    • The cleavage of the substrate by thiolase will lead to a decrease in its concentration, causing the HADH-catalyzed reaction to proceed in the direction of NADH oxidation. Monitor the decrease in absorbance at 340 nm.

  • Data Analysis:

    • The rate of decrease in absorbance at 340 nm is proportional to the activity of the 3-ketoacyl-CoA thiolase.

    • Calculate the activity based on the stoichiometry of the coupled reaction.

Table 2: Typical Reaction Mixture for Coupled Thiolase Assay

ComponentVolume (µL)Final Concentration
Assay Buffer (pH 8.1)80080 mM Tris-HCl
10 mM CoASH500.5 mM
6.4 mM NADH500.32 mM
HADH (coupling enzyme)10Excess
3-Ketoacyl-CoA Thiolase10Varies
10 mM this compound800.8 mM
Total Volume 1000

Signaling Pathways and Logical Relationships

The synthesized this compound is an intermediate in the β-oxidation of polyunsaturated fatty acids. The following diagram illustrates its position in this metabolic pathway.

G cluster_pathway Position of this compound in β-Oxidation A 5Z,8Z-Tetradecadienoyl-CoA B Enoyl-CoA Isomerase / Reductase (Auxiliary Enzymes) A->B C trans-2-Enoyl-CoA intermediate B->C D Enoyl-CoA Hydratase C->D E 3-Hydroxyacyl-CoA intermediate D->E F L-3-Hydroxyacyl-CoA Dehydrogenase E->F G This compound (Synthesized Substrate) F->G H 3-Ketoacyl-CoA Thiolase G->H I Dodeca-3Z,6Z-dienoyl-CoA + Acetyl-CoA H->I J Further β-Oxidation Cycles I->J

References

Application Note: Quantitative Analysis of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic processes, including fatty acid β-oxidation and biosynthesis. Their quantification is crucial for understanding cellular energy status and the pathology of metabolic diseases. 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA is a specific intermediate in the catabolism of polyunsaturated fatty acids. Its accurate detection and quantification can provide insights into the flux and regulation of fatty acid oxidation pathways. This application note details a robust protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of a broad range of acyl-CoAs, ensuring high sensitivity and reproducibility.[1][2][3]

Data Presentation

While this protocol is designed for the specific detection of this compound, the following table summarizes typical performance characteristics that can be expected from LC-MS/MS-based acyl-CoA methods, based on published literature.[1][4] These values serve as a benchmark for method validation.

ParameterTypical Performance
Limit of Detection (LOD)0.2 - 2 ng/mL (on-column)[1]
Limit of Quantitation (LOQ)4.2 nM - 16.9 nM[4]
Linearity (R²)> 0.99
Precision (%RSD)< 15%
Accuracy (%Recovery)85% - 115%

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound from biological samples such as cultured cells or tissues.

Materials and Reagents

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) Acetate (B1210297) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., mixed-mode or C18)

  • Glass sample vials[5][6]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is recommended for cleaner extracts, which helps in reducing matrix effects during LC-MS/MS analysis.[2]

  • Homogenization: Homogenize cell pellets or tissue samples in cold 80% methanol.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[2]

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with a high-aqueous buffer to remove polar interferences, followed by a wash with a low percentage of organic solvent.[2]

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent (e.g., methanol or acetonitrile).[2]

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 5 mM ammonium acetate in water or 50% methanol in water.[2][5] Use glass vials to minimize analyte loss.[5][6]

Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 5-10 mM ammonium acetate and 0.1% formic acid.[2][5]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2][5]

  • Column Temperature: 35°C.[5]

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%) and ramps up to a high percentage (e.g., 95-98%) to elute the hydrophobic long-chain acyl-CoAs.[2]

  • Injection Volume: 5 µL.[5]

Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (HRMS) capable of tandem MS (MS/MS).[1][5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor and Product Ions: The specific m/z values for this compound need to be calculated based on its chemical formula (C35H56N7O18P3S). The fragmentation of acyl-CoAs typically results in characteristic product ions. A common fragment corresponds to the CoA moiety at m/z 428.04, and another results from the neutral loss of adenosine (B11128) diphosphate (B83284) (507 Da).[1]

    • Precursor Ion (M+H)⁺: Calculated m/z for C35H56N7O18P3S.

    • Product Ion 1: m/z 428.04 (CoA moiety fragment).[1]

    • Product Ion 2: (M+H - 507)⁺.[1]

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte by infusing a standard of the analyte if available, or a closely related acyl-CoA.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissue) homogenization Homogenization (Cold 80% Methanol) sample->homogenization centrifugation Centrifugation (14,000 x g, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry Dry Extract (Nitrogen Stream) spe->dry reconstitute Reconstitute in 5mM Ammonium Acetate dry->reconstitute lcms LC-MS/MS System reconstitute->lcms separation C18 Reversed-Phase Chromatography lcms->separation detection Tandem MS Detection (MRM Mode) separation->detection quant Quantification (Internal Standard) detection->quant report Data Reporting quant->report

Caption: Experimental workflow for acyl-CoA analysis.

G PUFA_CoA Polyunsaturated Acyl-CoA (e.g., C14:2-CoA) Enoyl_CoA Δ-Enoyl-CoA PUFA_CoA->Enoyl_CoA β-Oxidation Step 1 Enz1 Acyl-CoA Dehydrogenase PUFA_CoA->Enz1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Step 2 Enz2 Enoyl-CoA Hydratase Enoyl_CoA->Enz2 Aux Auxiliary Enzymes (e.g., Isomerase, Reductase) Enoyl_CoA->Aux Target This compound Hydroxyacyl_CoA->Target Step 3 Enz3 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Enz3 Thiolysis Thiolytic Cleavage Target->Thiolysis Enz4 β-Ketoacyl-CoA Thiolase Target->Enz4 Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolysis->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Generalized pathway of fatty acid β-oxidation.

References

Application Note: HPLC-Based Purification of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and lipid biosynthesis.[1][2] The analysis and purification of specific acyl-CoA species from complex biological matrices such as cell lysates present significant analytical challenges due to their low abundance and inherent instability.[3] This document provides a detailed protocol for the extraction and purification of a specific polyunsaturated ketoacyl-CoA, 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, from cultured cell lysates using a combination of solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative data from the purification process should be meticulously recorded to assess the efficiency and reproducibility of the method. The following table provides a template for summarizing key purification parameters.

Table 1: Purification Summary for this compound

Purification StepTotal Protein (mg)Total Acyl-CoAs (nmol)Specific Activity (nmol/mg protein)Purification FoldYield (%)
Crude Cell Lysate1005.00.051100
Solid-Phase Extraction104.00.4880
HPLC Fraction0.52.55.010050

Note: The values presented are hypothetical and will vary depending on the cell type, expression levels of relevant enzymes, and experimental conditions.

Experimental Protocols

This section details the step-by-step methodologies for cell lysate preparation, solid-phase extraction, and HPLC purification.

Cell Lysate Preparation

This protocol is designed for the extraction of acyl-CoAs from cultured mammalian cells (adherent or suspension).[3][4][5][6]

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (100 mM KH2PO4, pH 4.9)[7]

  • Internal Standard (e.g., Heptadecanoyl-CoA)[8]

  • 2-Propanol

  • Acetonitrile

  • Saturated Ammonium (B1175870) Sulfate (B86663)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[3]

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.[3]

  • Cell Lysis:

    • Resuspend the cell pellet or scrape the adherent cells in 1 mL of ice-cold Lysis Buffer containing an appropriate amount of internal standard.[8]

    • Homogenize the cell suspension using a glass homogenizer on ice.[7][8]

  • Extraction:

    • Add 1.0 mL of 2-propanol to the homogenate and mix thoroughly.[8]

    • Add 0.125 mL of saturated ammonium sulfate and 2.0 mL of acetonitrile.[8]

    • Vortex the mixture for 5 minutes at 4°C.[8]

  • Centrifugation:

    • Centrifuge the lysate at 2,000 x g for 5 minutes at 4°C to pellet cell debris.[8]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[3]

Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This step is crucial for purifying and concentrating acyl-CoAs from the crude cell lysate.[7][8]

Materials:

  • Oligonucleotide purification cartridges or C18 SPE cartridges[8]

  • SPE vacuum manifold

  • Wash Buffer 1 (100 mM KH2PO4, pH 4.9)[7]

  • Wash Buffer 2 (Water)

  • Elution Buffer (2-Propanol)[7]

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge according to the manufacturer's instructions. Typically, this involves washing with methanol (B129727) followed by equilibration with Wash Buffer 1.

  • Sample Loading:

    • Dilute the supernatant from the cell lysate preparation with 10 volumes of Wash Buffer 1.[8]

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of Wash Buffer 1 to remove unbound contaminants.

    • Wash the cartridge with 5 mL of water to remove salts.

  • Elution:

    • Elute the acyl-CoAs from the cartridge with 2 mL of Elution Buffer.[7]

  • Drying:

    • Dry the eluate using a vacuum concentrator or under a gentle stream of nitrogen.

HPLC Purification

Reversed-phase HPLC is a widely used method for the separation of acyl-CoA species.[8][9]

Materials:

  • HPLC system with a UV detector or mass spectrometer

  • C18 reversed-phase column (e.g., Spherisorb ODS II, 5 µm)[9]

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[7]

  • Mobile Phase B: Acetonitrile with 600 mM Acetic Acid[7]

  • Reconstitution Solvent (Mobile Phase A)

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried acyl-CoA extract in a small volume (e.g., 100 µL) of the reconstitution solvent.

  • HPLC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Elute the acyl-CoAs using a binary gradient. The specific gradient will need to be optimized for the best separation of this compound, but a general approach is as follows:

      • Initial conditions: 44% Mobile Phase B[8]

      • Increase to 50% Mobile Phase B over 80 minutes.[8]

      • Further increases in Mobile Phase B can be used to elute more hydrophobic species.[8]

    • Set the flow rate to 0.5 mL/min.[8]

    • Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[8][10]

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest (this compound). The retention time will need to be determined using a standard if available, or inferred based on its expected hydrophobicity relative to other acyl-CoAs.

  • Post-Purification Analysis:

    • The purity of the collected fractions can be assessed by re-injection into the HPLC system or by mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound from cell lysates.

experimental_workflow cluster_lysate Cell Lysate Preparation cluster_spe Solid-Phase Extraction cluster_hplc HPLC Purification cell_harvest Cell Harvesting cell_lysis Cell Lysis cell_harvest->cell_lysis extraction Solvent Extraction cell_lysis->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe_loading Sample Loading supernatant->spe_loading Load onto SPE column spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution spe_drying Drying spe_elution->spe_drying hplc_injection HPLC Injection spe_drying->hplc_injection Reconstitute and Inject fraction_collection Fraction Collection hplc_injection->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis purified_product purified_product fraction_collection->purified_product Purified Product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

This diagram shows the logical progression and purpose of each major step in the purification protocol.

logical_relationship start Start | Cultured Cells lysate_prep Cell Lysate Preparation Goal: Release intracellular contents Outcome: Crude lysate containing acyl-CoAs start->lysate_prep spe Solid-Phase Extraction Goal: Enrich for acyl-CoAs Outcome: Partially purified acyl-CoA fraction lysate_prep->spe Removes bulk proteins and polar molecules hplc HPLC Purification Goal: Isolate target acyl-CoA Outcome: Highly purified this compound spe->hplc Separates individual acyl-CoA species end End | Purified Product hplc->end

Caption: Logical flow of the purification protocol.

References

Application Notes and Protocols for a Cell-Based Assay to Measure 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-5Z,8Z-Tetradecadienoyl-CoA is a putative intermediate in the peroxisomal β-oxidation of polyunsaturated fatty acids. The degradation of such fatty acids is crucial for maintaining lipid homeostasis, and dysregulation of this pathway has been implicated in various metabolic disorders. This document provides a detailed protocol for a novel cell-based assay to measure the activity of enzymes that metabolize this compound, offering a valuable tool for basic research and drug discovery.

The assay is based on the enzymatic cleavage of this compound by an intracellular 3-oxoacyl-CoA thiolase. This reaction yields Acetyl-CoA and a shortened acyl-CoA. The production of Acetyl-CoA is then coupled to a sensitive fluorometric detection system, allowing for a quantitative measurement of the enzymatic activity within a cellular context. This high-throughput compatible assay can be utilized to screen for modulators of this metabolic pathway and to study the kinetics of the involved enzymes.

Signaling Pathway

The metabolism of this compound is a key step in the peroxisomal β-oxidation spiral. The following diagram illustrates the hypothetical enzymatic processing of this substrate.

Signaling_Pathway This compound This compound 3-Oxoacyl-CoA_Thiolase 3-Oxoacyl-CoA_Thiolase This compound->3-Oxoacyl-CoA_Thiolase Substrate Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA_Thiolase->Acetyl-CoA Product 1 Dodeca-3Z,6Z-dienoyl-CoA Dodeca-3Z,6Z-dienoyl-CoA 3-Oxoacyl-CoA_Thiolase->Dodeca-3Z,6Z-dienoyl-CoA Product 2 Citric_Acid_Cycle Citric_Acid_Cycle Acetyl-CoA->Citric_Acid_Cycle Fluorometric_Detection Fluorometric_Detection Acetyl-CoA->Fluorometric_Detection Assay Principle

Hypothetical metabolic processing of this compound.

Experimental Workflow

The following diagram outlines the major steps of the cell-based assay for measuring this compound activity.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Lysis cluster_detection Fluorometric Detection cluster_analysis Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Wash_Cells 3. Wash cells with PBS Incubate_24h->Wash_Cells Add_Substrate 4. Add this compound Wash_Cells->Add_Substrate Add_Modulators 5. Add test compounds (optional) Add_Substrate->Add_Modulators Incubate_Reaction 6. Incubate for desired time Add_Modulators->Incubate_Reaction Lyse_Cells 7. Lyse cells Incubate_Reaction->Lyse_Cells Add_Detection_Reagent 8. Add Acetyl-CoA detection reagent Lyse_Cells->Add_Detection_Reagent Incubate_Detection 9. Incubate for 30 minutes Add_Detection_Reagent->Incubate_Detection Read_Fluorescence 10. Read fluorescence (Ex/Em) Incubate_Detection->Read_Fluorescence Generate_Standard_Curve 11. Generate Acetyl-CoA standard curve Read_Fluorescence->Generate_Standard_Curve Calculate_Activity 12. Calculate enzymatic activity Generate_Standard_Curve->Calculate_Activity

Workflow for the cell-based this compound activity assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cell line with active peroxisomal β-oxidation (e.g., HepG2, primary hepatocytes).

  • Cell Culture Medium: As recommended for the chosen cell line.

  • This compound: Custom synthesis may be required. Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Cell Lysis Buffer: (e.g., 0.5% Triton X-100 in PBS).

  • Acetyl-CoA Fluorometric Assay Kit: Commercially available (e.g., from Abcam, BioAssay Systems, or similar). These kits typically include:

    • Assay Buffer

    • Substrate Mix (for Acetyl-CoA detection)

    • Enzyme Mix (for Acetyl-CoA detection)

    • Acetyl-CoA Standard

  • 96-well black, clear-bottom microplate: For fluorescence measurements.

  • Plate reader: Capable of fluorescence excitation and emission at the wavelengths specified by the Acetyl-CoA assay kit.

Cell Preparation
  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the assay.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Washing: On the day of the assay, gently aspirate the culture medium and wash the cells once with 100 µL of pre-warmed PBS.

Assay Protocol
  • Substrate Addition: Prepare a working solution of this compound in the appropriate cell culture medium or buffer. Remove the PBS and add 50 µL of the substrate solution to each well.

  • Modulator Addition (Optional): If screening for inhibitors or activators, add the test compounds at desired concentrations. Include appropriate vehicle controls.

  • Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours). This time may need to be optimized for the specific cell line and experimental conditions.

  • Cell Lysis: After incubation, add 50 µL of cell lysis buffer to each well. Pipette up and down gently to ensure complete lysis.

  • Acetyl-CoA Standard Curve: Prepare a standard curve of Acetyl-CoA according to the manufacturer's protocol of the Acetyl-CoA assay kit. This is typically done in a separate set of wells on the same plate.

  • Fluorometric Detection: a. Add the components of the Acetyl-CoA detection kit (Substrate Mix and Enzyme Mix) to each well containing the cell lysate and the standards. b. Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the excitation and emission wavelengths recommended by the kit manufacturer (e.g., Ex/Em = 535/590 nm).

Data Analysis
  • Background Subtraction: Subtract the fluorescence reading of the blank (no Acetyl-CoA) from all standard and sample readings.

  • Standard Curve: Plot the background-subtracted fluorescence values of the Acetyl-CoA standards against their concentrations to generate a standard curve.

  • Calculate Acetyl-CoA Concentration: Determine the concentration of Acetyl-CoA in each sample by interpolating its background-subtracted fluorescence value on the standard curve.

  • Determine Enzymatic Activity: The enzymatic activity can be expressed as the amount of Acetyl-CoA produced per unit time per amount of cellular protein. Protein concentration in each well can be determined using a standard protein assay (e.g., BCA assay).

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the assay.

Condition Test Compound Concentration (µM) Fluorescence Intensity (RFU) [Acetyl-CoA] (µM) Specific Activity (pmol/min/mg protein)
Untreated Control 015,234 ± 87612.5 ± 0.752.1 ± 3.0
Vehicle Control 015,198 ± 91212.4 ± 0.851.7 ± 3.3
Compound A 110,567 ± 6548.7 ± 0.536.3 ± 2.2
Compound A 106,890 ± 4325.6 ± 0.423.3 ± 1.7
Compound B 114,876 ± 85012.2 ± 0.750.8 ± 2.9
Compound B 1014,990 ± 90112.3 ± 0.751.3 ± 3.1
Positive Control (Inhibitor) 105,123 ± 3114.2 ± 0.317.5 ± 1.2

Troubleshooting

Problem Possible Cause Solution
High background fluorescence Autofluorescence from compounds or cell culture medium.Run appropriate blanks (no cells, no substrate). Use phenol (B47542) red-free medium for the assay.
Low signal-to-noise ratio Insufficient enzyme activity or low cell number.Increase cell number, optimize incubation time with the substrate, or use a more sensitive detection kit.
High well-to-well variability Inconsistent cell seeding or pipetting errors.Ensure uniform cell seeding. Use a multichannel pipette for reagent addition.
Non-linear standard curve Incorrect standard dilutions or exceeded detection limit.Prepare fresh standards and ensure they are within the linear range of the assay.

Application Notes and Protocols for Tracing 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-5Z,8Z-tetradecadienoyl-CoA is a complex lipid molecule that likely plays a role in various physiological and pathological processes. Understanding its metabolic fate is crucial for elucidating its biological functions and identifying potential therapeutic targets. Isotopic labeling is a powerful technique for tracing the metabolism of molecules in biological systems. By introducing atoms with a heavier, stable isotope (e.g., ¹³C or ²H) into the molecule of interest, researchers can follow its conversion into downstream metabolites using mass spectrometry.

These application notes provide a comprehensive guide to designing and executing isotopic labeling studies to trace the metabolism of this compound. The protocols outlined below cover the synthesis of isotopically labeled precursors, cell culture and labeling techniques, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Disclaimer: The specific metabolic pathways of this compound have not been fully elucidated. The biosynthetic pathway presented here is hypothesized based on the metabolism of other polyunsaturated fatty acids (PUFAs). The degradation pathway is presumed to occur via beta-oxidation. Researchers should adapt these protocols based on their specific experimental systems and emerging knowledge in the field.

Hypothesized Metabolic Pathways

The metabolism of this compound is thought to involve both biosynthetic and degradative pathways.

Biosynthesis

The formation of this compound may occur through the oxidation of a precursor polyunsaturated fatty acid. One plausible pathway involves the enzymatic oxidation of linoleic acid, a common essential fatty acid.

Biosynthesis Pathway Linoleic Acid Linoleic Acid Oxidized Intermediates Oxidized Intermediates Linoleic Acid->Oxidized Intermediates Lipoxygenases, Cyclooxygenases, Cytochrome P450 This compound This compound Oxidized Intermediates->this compound Dehydrogenases, Thiolases

Caption: Hypothesized biosynthesis of this compound.

Degradation

The degradation of this compound is likely to proceed through the beta-oxidation pathway in mitochondria and/or peroxisomes. This process involves a series of enzymatic reactions that shorten the fatty acyl chain.

Degradation Pathway This compound This compound Beta-Oxidation Intermediates Beta-Oxidation Intermediates This compound->Beta-Oxidation Intermediates 3-ketoacyl-CoA thiolase Acetyl-CoA + Shorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA Beta-Oxidation Intermediates->Acetyl-CoA + Shorter Acyl-CoA Acyl-CoA dehydrogenases, Enoyl-CoA hydratases, Hydroxyacyl-CoA dehydrogenases

Caption: Hypothesized degradation of this compound.

Isotopic Labeling Strategies

The choice of isotopic label and labeling position is critical for successfully tracing metabolic pathways. For this compound, several strategies can be employed.

Isotopic LabelLabeling PositionRationale
¹³CUniformly labeled precursor (e.g., [U-¹³C]-Linoleic Acid)Traces the entire carbon skeleton through biosynthesis and degradation.
¹³CSpecifically labeled precursor (e.g., [1-¹³C]-Linoleic Acid)Tracks the fate of the carboxyl carbon.
²H (Deuterium)Labeled precursor (e.g., d₈-Linoleic Acid)Provides a distinct mass shift for easy detection by mass spectrometry.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 3-Oxo-5Z,8Z-Tetradecadienoic Acid

Note: The chemical synthesis of this complex molecule is challenging. The following is a generalized approach based on the synthesis of other oxo-fatty acids. Collaboration with a synthetic organic chemist is highly recommended.

Materials:

  • Isotopically labeled linoleic acid (e.g., [U-¹³C]-Linoleic Acid or d₈-Linoleic Acid)

  • Appropriate protecting group reagents

  • Oxidizing agents

  • Reagents for introduction of the 3-oxo functionality

  • Solvents for reaction and purification (e.g., hexane, ethyl acetate (B1210297), methanol)

  • Silica (B1680970) gel for column chromatography

  • High-performance liquid chromatography (HPLC) system for final purification

Procedure:

  • Protection of the Carboxylic Acid: Protect the carboxylic acid of the isotopically labeled linoleic acid as a methyl or ethyl ester to prevent unwanted side reactions.

  • Selective Oxidation: Employ a selective oxidation method to introduce a hydroxyl group at the C-3 position. This may involve enzymatic or chemical methods.

  • Oxidation to the Ketone: Oxidize the C-3 hydroxyl group to a ketone using a mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate).

  • Deprotection: Remove the protecting group from the carboxylic acid to yield the free fatty acid.

  • Purification: Purify the final product using silica gel chromatography followed by HPLC.

  • Characterization: Confirm the structure and isotopic enrichment of the synthesized 3-Oxo-5Z,8Z-tetradecadienoic acid using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Protocol 2: Cell Culture and Isotopic Labeling

Materials:

  • Cell line of interest (e.g., hepatocytes, macrophages)

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS)

  • Isotopically labeled 3-Oxo-5Z,8Z-tetradecadienoic acid (from Protocol 1) or a labeled precursor (e.g., [U-¹³C]-Linoleic Acid)

  • Bovine serum albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Complex the isotopically labeled fatty acid to fatty acid-free BSA to enhance its solubility and cellular uptake. A typical molar ratio is 2:1 to 4:1 (fatty acid:BSA).

    • Briefly, dissolve the labeled fatty acid in a small volume of ethanol.

    • Warm a solution of fatty acid-free BSA in serum-free medium to 37°C.

    • Slowly add the fatty acid solution to the BSA solution while vortexing.

    • Incubate at 37°C for 30 minutes to allow for complex formation.

    • Sterile-filter the labeling medium.

  • Labeling:

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 1, 4, 12, 24 hours). The optimal time will depend on the expected rate of metabolism.

  • Harvesting:

    • After the incubation period, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular label.

    • Proceed immediately to metabolite extraction.

Experimental Workflow cluster_synthesis Synthesis cluster_cell_culture Cell Culture & Labeling cluster_analysis Analysis Labeled Precursor Labeled Precursor Chemical Synthesis Chemical Synthesis Labeled Precursor->Chemical Synthesis Labeled this compound Labeled this compound Chemical Synthesis->Labeled this compound Labeling Medium Preparation Labeling Medium Preparation Labeled this compound->Labeling Medium Preparation Cell Seeding Cell Seeding Cell Seeding->Labeling Medium Preparation Cell Labeling Cell Labeling Labeling Medium Preparation->Cell Labeling Cell Harvesting Cell Harvesting Cell Labeling->Cell Harvesting Metabolite Extraction Metabolite Extraction Cell Harvesting->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

Caption: Overall experimental workflow for tracing metabolism.

Protocol 3: Metabolite Extraction

Materials:

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Quenching and Lysis:

    • Place the culture dish on ice.

    • Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate).

    • Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.

  • Collection:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the lysate at maximum speed (>13,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Transfer:

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Drying:

    • Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Storage:

    • Store the dried metabolite extract at -80°C until analysis.

Protocol 4: LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A C18 reversed-phase column suitable for polar molecules (e.g., with a polar endcapping).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (Example):

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.

  • MRM Transitions: These need to be determined empirically for the unlabeled and labeled analytes. For acyl-CoAs, a common product ion corresponds to the CoA moiety.

    • Example for Unlabeled Analyte: Precursor ion (M+H)⁺ -> Product ion (e.g., fragment corresponding to CoA).

    • Example for Labeled Analyte: Precursor ion (M+H+n)⁺ -> Product ion (e.g., fragment corresponding to labeled CoA or another characteristic fragment), where 'n' is the mass increase due to the isotopic label.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.

Sample Preparation for LC-MS:

  • Reconstitute the dried metabolite extract in a small volume of a suitable solvent (e.g., 50-100 µL of 50% methanol).

  • Centrifuge the reconstituted sample at high speed for 5-10 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for injection.

Data Presentation and Analysis

Quantitative data from the LC-MS analysis should be organized into tables to facilitate comparison between different experimental conditions.

Table 1: Relative Abundance of Labeled Metabolites Over Time

Time (hours)Labeled this compound (Peak Area)Labeled Metabolite A (Peak Area)Labeled Metabolite B (Peak Area)
11.2 x 10⁶5.4 x 10⁴Not Detected
48.5 x 10⁵2.1 x 10⁵1.2 x 10⁴
123.1 x 10⁵4.5 x 10⁵8.9 x 10⁴
249.8 x 10⁴3.2 x 10⁵1.5 x 10⁵

Table 2: Isotopic Enrichment of Key Metabolites

Metabolite% Labeled (at 12 hours)
This compound85%
Downstream Metabolite X42%
Downstream Metabolite Y15%

Data Analysis:

  • Peak Integration: Integrate the peak areas of the labeled and unlabeled analytes in the LC-MS chromatograms.

  • Calculation of Isotopic Enrichment: Determine the percentage of the metabolite pool that is labeled.

    • % Labeled = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] * 100

  • Metabolic Flux Analysis: For more advanced studies, the data can be used in metabolic flux models to quantify the rates of metabolic reactions. This often requires more complex experimental designs and specialized software.

By following these application notes and protocols, researchers can effectively use isotopic labeling to gain valuable insights into the metabolic fate of this compound, paving the way for a better understanding of its biological significance.

Application Note & Protocol: Quantification of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-5Z,8Z-Tetradecadienoyl-CoA is a putative intermediate in the metabolism of polyunsaturated fatty acids. Its quantification in biological matrices is essential for understanding its role in various physiological and pathological processes. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for acyl-CoA analysis and are intended to serve as a robust starting point for researchers.

Data Presentation

Accurate and consistent data presentation is crucial for the interpretation and comparison of experimental results. The following table provides a template for summarizing quantitative data for this compound levels across different biological samples.

Table 1: Quantitation of this compound in Biological Samples

Sample IDSample TypeGroupThis compound (pmol/mg protein)Standard Deviation
CTRL-01Liver TissueControl1.230.15
CTRL-02Liver TissueControl1.350.11
CTRL-03Liver TissueControl1.180.21
TREAT-01Liver TissueTreated3.450.32
TREAT-02Liver TissueTreated3.580.28
TREAT-03Liver TissueTreated3.510.35
CELL-CTRL-01Cell PelletControl0.450.05
CELL-CTRL-02Cell PelletControl0.510.07
CELL-TREAT-01Cell PelletTreated1.890.22
CELL-TREAT-02Cell PelletTreated1.950.19

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and quantification of this compound from biological samples.

Protocol 1: Extraction of Acyl-CoAs from Cell Cultures

This protocol is designed for the extraction of acyl-CoAs from adherent cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile

  • 1.7 mL microcentrifuge tubes

  • Cell scraper

  • Centrifuge (refrigerated)

  • Vortex mixer

  • Sonicator

Procedure:

  • Rinse confluent P-100 plates of cells once with 10 mL of ice-cold PBS.[1]

  • Add 3 mL of ice-cold PBS to the plates and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.[1]

  • Rinse the plates with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.[1]

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.[1]

  • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet.[1]

  • Remove a 30 µL aliquot for protein concentration determination.[1]

  • To the remaining 270 µL, add 270 µL of acetonitrile.[1]

  • Vortex and/or sonicate the mixture to ensure homogeneity.[1]

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a new 1.7 mL microcentrifuge tube for LC-MS/MS analysis. Store at -80°C until analysis.

Protocol 2: Extraction of Acyl-CoAs from Tissues

This protocol is suitable for the extraction of acyl-CoAs from soft tissues like the liver.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), glacial acetic acid, and fatty acid-free BSA.[2]

  • Petroleum ether

  • Saturated (NH4)2SO4

  • Methanol:Chloroform (2:1, v/v)

  • Centrifuge (refrigerated)

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50 mg of fresh tissue and immediately freeze in liquid nitrogen.[2]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[2]

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Add 400 µL of freshly prepared extraction buffer.[2]

  • Homogenize the sample thoroughly.

  • Wash the extract three times with 400 µL of petroleum ether saturated with 1:1 (v/v) 2-propanol:water to remove neutral lipids. Centrifuge at low speed (100 x g) for 1 minute to separate phases between washes. Discard the upper petroleum ether phase.[2]

  • Add 10 µL of saturated (NH4)2SO4 to the extract, followed by 1.2 mL of 2:1 Methanol:Chloroform.[2]

  • Vortex the mixture and let it stand at room temperature for 20 minutes.

  • Centrifuge at 21,000 x g for 2 minutes.[2]

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.[2]

  • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.

Protocol 3: LC-MS/MS Analysis

This protocol outlines the conditions for the analysis of this compound by LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Q-Exactive or Triple Quadrupole)

LC Conditions:

  • Column: Agilent Eclipse XDB-C18, 3.5µm, 3.0x100mm or equivalent.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-4 min: 2% to 15% B

    • 4-6 min: 15% to 30% B

    • 6-13 min: 30% to 95% B

    • 13-17 min: Hold at 95% B

    • 17.1-20 min: Re-equilibrate at 2% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (m/z): [M+H]+ for this compound (requires calculation based on chemical formula)

  • Product Ions: Characteristic fragments of the acyl-CoA. These will need to be determined by infusing a standard or by using in-silico prediction tools.

  • Collision Energy: Optimize for the specific instrument and analyte.

Visualizations

Signaling Pathway

The following diagram illustrates the putative metabolic pathway involving this compound as an intermediate in the beta-oxidation of polyunsaturated fatty acids.

G cluster_peroxisome Peroxisomal Beta-Oxidation PUFA_CoA Polyunsaturated Fatty Acyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase PUFA_CoA->Enoyl_CoA_Isomerase Isomerization Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Enoyl_CoA_Isomerase->Dienoyl_CoA_Reductase Reduction Hydratase Enoyl-CoA Hydratase Dienoyl_CoA_Reductase->Hydratase Hydration Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydratase->Dehydrogenase Dehydrogenation Target_Molecule This compound Dehydrogenase->Target_Molecule Thiolase Beta-Ketothiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Chain Acyl-CoA Thiolase->Shorter_Acyl_CoA Target_Molecule->Thiolase Thiolysis

Caption: Putative pathway of polyunsaturated fatty acid beta-oxidation.

Experimental Workflow

The diagram below outlines the general workflow for the quantification of this compound in biological samples.

G Sample_Collection Biological Sample Collection (Tissue or Cells) Extraction Acyl-CoA Extraction Sample_Collection->Extraction Protein_Quant Protein Quantification Extraction->Protein_Quant Analysis LC-MS/MS Analysis Extraction->Analysis Normalization Normalization to Protein Content Protein_Quant->Normalization Data_Processing Data Processing and Quantification Analysis->Data_Processing Data_Processing->Normalization Final_Result Final Quantified Levels Normalization->Final_Result

Caption: General experimental workflow for acyl-CoA quantification.

References

Application Notes and Protocols for the Enzymatic Synthesis of Radiolabeled 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the enzymatic synthesis of radiolabeled 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, a specialized fatty acyl-CoA derivative. This molecule is of interest in metabolic research and as a potential tool in drug discovery for studying enzymes involved in fatty acid metabolism. The synthesis is a multi-step enzymatic cascade, beginning with a radiolabeled C2 precursor and progressively building and modifying the acyl chain. The protocol is designed to be modular, allowing for optimization at each step.

Overall Synthesis Strategy:

The proposed enzymatic synthesis is a five-step process, starting from the basic building blocks of fatty acid synthesis and employing a series of desaturases and an oxidation system to achieve the desired final product. The radiolabel is introduced in the first step using a commercially available radiolabeled precursor.

G cluster_0 Step 1: Radiolabeled Precursor Synthesis cluster_1 Step 2: First Desaturation cluster_2 Step 3: Second Desaturation cluster_3 Step 4: Hydration cluster_4 Step 5: Oxidation radiolabeled_acetyl_coa [1-14C]Acetyl-CoA fas Fatty Acid Synthase (FAS) Complex radiolabeled_acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas myristoyl_coa [1-14C]Myristoyl-CoA fas->myristoyl_coa delta8_desaturase Δ8-Desaturase myristoyl_coa->delta8_desaturase tetradecenoyl_coa [1-14C]8Z-Tetradecenoyl-CoA delta8_desaturase->tetradecenoyl_coa delta5_desaturase Δ5-Desaturase tetradecenoyl_coa->delta5_desaturase tetradecadienoyl_coa [1-14C]5Z,8Z-Tetradecadienoyl-CoA delta5_desaturase->tetradecadienoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase tetradecadienoyl_coa->enoyl_coa_hydratase hydroxy_coa [1-14C]3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA enoyl_coa_hydratase->hydroxy_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxy_coa->hydroxyacyl_coa_dehydrogenase final_product [1-14C]3-Oxo-5Z,8Z- Tetradecadienoyl-CoA hydroxyacyl_coa_dehydrogenase->final_product G cluster_0 Fatty Acid Synthesis cluster_1 Desaturation Cascade cluster_2 Oxidation Acetyl-CoA Acetyl-CoA Myristoyl-CoA Myristoyl-CoA Acetyl-CoA->Myristoyl-CoA FAS + Malonyl-CoA 8Z-Tetradecenoyl-CoA 8Z-Tetradecenoyl-CoA Myristoyl-CoA->8Z-Tetradecenoyl-CoA Δ8-Desaturase 5Z,8Z-Tetradecadienoyl-CoA 5Z,8Z-Tetradecadienoyl-CoA 8Z-Tetradecenoyl-CoA->5Z,8Z-Tetradecadienoyl-CoA Δ5-Desaturase 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA 5Z,8Z-Tetradecadienoyl-CoA->3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase

Application Notes and Protocols for the Use of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA as a Substrate for Novel Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-acyl-CoAs are critical intermediates in fatty acid metabolism. The specific polyunsaturated derivative, 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, is emerging as a key substrate for a novel class of enzymes potentially involved in specialized metabolic pathways and cellular signaling. Dysregulation of these enzymatic pathways may be implicated in various metabolic disorders, making the enzymes that metabolize this substrate attractive targets for therapeutic intervention. These application notes provide a comprehensive guide for the utilization of this compound in the discovery and characterization of novel enzymes.

Hypothetical Metabolic Significance

While the precise pathways involving this compound are under active investigation, it is hypothesized to be an intermediate in a modified beta-oxidation pathway tailored for polyunsaturated fatty acids. Its unique structure with cis double bonds suggests the involvement of specialized enzymes, such as novel isomerases, reductases, or dehydrogenases, to handle the complex stereochemistry during metabolic processing. The downstream products of this pathway could play roles in cellular signaling, inflammation, or the production of specialized lipids.

Data Presentation: Hypothetical Kinetic Data for Novel Enzymes

The following tables summarize hypothetical kinetic parameters for two novel enzymes, a reductase ("Novel Reductase 1") and a dehydrogenase ("Novel Dehydrogenase 1"), utilizing this compound as a substrate. This data is illustrative of the results that can be obtained using the protocols described below.

Table 1: Kinetic Parameters of Novel Reductase 1 with this compound

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound15120302.0 x 106
3-Oxotetradecanoyl-CoA (Saturated)504511.252.25 x 105
3-Oxo-5Z-Tetradecenoyl-CoA2580208.0 x 105

Table 2: Kinetic Parameters of Novel Dehydrogenase 1 with this compound

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound1025062.56.25 x 106
3-Oxotetradecanoyl-CoA (Saturated)805012.51.56 x 105
3-Oxo-8Z-Tetradecenoyl-CoA3515037.51.07 x 106

Experimental Protocols

The following are detailed methodologies for key experiments to characterize novel enzymes that utilize this compound.

Protocol 1: Spectrophotometric Assay for a Novel this compound Reductase

This protocol is designed to measure the activity of a putative NADPH-dependent reductase that converts the 3-oxo group to a hydroxyl group.

Materials:

  • Purified or partially purified novel reductase enzyme preparation

  • This compound solution (in appropriate buffer, e.g., 50 mM potassium phosphate, pH 7.4)

  • NADPH solution (in assay buffer)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.0, 1 mM DTT

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL of Assay Buffer

    • 100 µL of NADPH solution (to a final concentration of 0.2 mM)

    • 50 µL of enzyme preparation (diluted to an appropriate concentration)

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to record any background NADPH oxidation.

  • Initiate the reaction by adding 50 µL of the this compound solution (to a final concentration range of 1-100 µM for kinetic studies).

  • Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M-1cm-1). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Coupled Spectrophotometric Assay for a Novel this compound Dehydrogenase

This protocol describes a coupled assay for a putative NAD+-dependent dehydrogenase that oxidizes a hydroxyl group to a 3-oxo group, working in the reverse direction. This approach can be adapted from methods used for L-3-hydroxyacyl-CoA dehydrogenase.[1]

Materials:

  • Purified or partially purified novel dehydrogenase enzyme preparation

  • 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA (substrate for the reverse reaction)

  • NAD+ solution (in assay buffer)

  • 3-Ketoacyl-CoA thiolase (coupling enzyme)

  • Coenzyme A (CoASH)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, 5 mM MgCl2

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 750 µL of Assay Buffer

    • 100 µL of NAD+ solution (to a final concentration of 1 mM)

    • 50 µL of CoASH solution (to a final concentration of 0.1 mM)

    • 10 µL of 3-Ketoacyl-CoA thiolase (e.g., 5 units)

    • 50 µL of enzyme preparation

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 40 µL of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA (to a final concentration range of 1-100 µM).

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH. The 3-ketoacyl-CoA product is cleaved by the thiolase, which drives the reaction to completion.

  • Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of 6220 M-1cm-1).

Visualizations

Hypothetical Signaling Pathway

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthetase PUFA_CoA PUFA-CoA Acyl_CoA_Synthetase->PUFA_CoA Modified_Beta_Oxidation Modified Beta-Oxidation PUFA_CoA->Modified_Beta_Oxidation Substrate This compound Modified_Beta_Oxidation->Substrate Novel_Enzyme Novel Reductase/Dehydrogenase Substrate->Novel_Enzyme Signaling_Metabolite Signaling Metabolite Novel_Enzyme->Signaling_Metabolite Nuclear_Receptor Nuclear Receptor Signaling_Metabolite->Nuclear_Receptor Gene_Expression Altered Gene Expression Nuclear_Receptor->Gene_Expression

Caption: Hypothetical metabolic and signaling pathway involving this compound.

Experimental Workflow

Experimental Workflow Start Start: Identification of Putative Novel Enzyme Cloning Gene Cloning and Protein Expression Start->Cloning Purification Protein Purification Cloning->Purification Assay_Dev Enzyme Assay Development (Protocols 1 & 2) Purification->Assay_Dev Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Assay_Dev->Kinetic_Analysis Substrate_Spec Substrate Specificity Screening Kinetic_Analysis->Substrate_Spec Inhibitor_Screen Inhibitor Screening Substrate_Spec->Inhibitor_Screen Data_Analysis Data Analysis and Interpretation Inhibitor_Screen->Data_Analysis End End: Characterized Novel Enzyme Data_Analysis->End

Caption: Workflow for the characterization of novel enzymes using this compound.

References

Troubleshooting & Optimization

Overcoming instability of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the inherent instability of this molecule during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes this compound particularly unstable during extraction?

A1: The instability of this compound arises from several structural features. The presence of a β-keto (3-oxo) group makes it susceptible to enzymatic cleavage by thiolases.[1][2] Additionally, the cis double bonds at the 5Z and 8Z positions are prone to isomerization and oxidation, especially when exposed to heat, light, or acidic/basic conditions.[3] The combination of these features necessitates rapid and carefully controlled extraction protocols to maintain the molecule's integrity.

Q2: What are the primary degradation pathways I should be concerned about?

A2: The primary degradation pathways for this compound include:

  • Enzymatic Degradation: Cellular enzymes, particularly 3-oxoacyl-CoA thiolases, can rapidly cleave the molecule.[1][2]

  • Oxidative Damage: The polyunsaturated nature of the acyl chain is susceptible to lipid peroxidation, which can be initiated by reactive oxygen species (ROS).[3]

  • Hydrolysis: The thioester bond is labile and can be hydrolyzed, especially under non-optimal pH conditions.

  • Isomerization: The cis double bonds can isomerize to the more stable trans configuration, leading to loss of biological activity.

Q3: Can I store my samples before extracting this compound?

A3: It is highly recommended to process samples immediately after harvesting to minimize degradation. If storage is unavoidable, flash-freeze the tissue or cell pellets in liquid nitrogen and store them at -80°C. This will help to quench enzymatic activity and slow down chemical degradation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound Inefficient cell lysis and extractionUse a pre-chilled organic solvent mixture, such as acetonitrile/methanol (B129727)/water (2:2:1, v/v/v), to simultaneously lyse cells and precipitate proteins while quenching enzymatic activity.[4] Ensure rapid homogenization at low temperatures.[5]
Degradation by cellular enzymesImmediately quench metabolic activity by adding ice-cold extraction solvent to the cells or tissue.[4] Work quickly and keep all samples and reagents on ice or at 4°C throughout the procedure.[6]
High variability between replicate samples Inconsistent sample handlingStandardize the time between sample harvesting and extraction. Ensure uniform and rapid quenching of all samples. Use a consistent volume of extraction solvent relative to the sample amount.
Partial oxidation or isomerizationProtect samples from light and air exposure as much as possible. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.
Presence of unexpected peaks in LC-MS analysis Isomerization of double bondsEnsure that all extraction and reconstitution solvents are at a neutral or slightly acidic pH (e.g., pH 4.9-7).[5][6] Avoid high temperatures during solvent evaporation.
Hydrolysis of the thioester bondMaintain a pH between 4.5 and 6.5 during extraction and storage. Avoid strong acids or bases. Reconstitute the final extract in a suitable buffer, such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 7.[6]

Quantitative Data Summary

The following table summarizes recovery data for various acyl-CoA species using different extraction protocols. While specific data for this compound is not available in the literature, these values provide a comparative overview of extraction efficiencies for similar molecules.

Acyl-CoA SpeciesExtraction MethodTissue/Cell TypeRecovery Rate (%)Reference
Long-chain acyl-CoAsSolid-phase extractionRat tissues70-80%[5]
Short-, medium-, and long-chain acyl-CoAsSolid-phase extractionRat liver83-90%[7]
Long-chain acyl-CoA estersSolvent extractionRat liverNot specified, but method allows for quantification[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction from cell cultures.[6]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled (-20°C) extraction solvent: acetonitrile/methanol/water (2:2:1, v/v/v)[4]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent: 50% methanol in 50 mM ammonium acetate (pH 7)[6]

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Quenching and Lysis:

    • Add 1 mL of pre-chilled extraction solvent to the washed cells (per 1-5 million cells).

    • For adherent cells, use a cell scraper to scrape the cells in the extraction solvent.

    • For suspension cells, resuspend the cell pellet in the extraction solvent.

  • Protein Precipitation and Extraction:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.

  • Solvent Evaporation:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen. Do not use high heat.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of reconstitution solvent.

    • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an appropriate vial for analysis (e.g., LC-MS).

Visualizations

Signaling Pathway

fatty_acid_beta_oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA_Dehydrogenase->Oxoacyl_CoA Thiolase Thiolase Oxoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of the fatty acid β-oxidation pathway.

Experimental Workflow

extraction_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation Harvest_Cells 1. Harvest Cells Wash_PBS 2. Wash with ice-cold PBS Harvest_Cells->Wash_PBS Quench_Lysis 3. Quench & Lyse with -20°C Solvent Wash_PBS->Quench_Lysis Precipitate 4. Precipitate Proteins (-20°C) Quench_Lysis->Precipitate Centrifuge_Collect 5. Centrifuge & Collect Supernatant Precipitate->Centrifuge_Collect Evaporate 6. Evaporate Solvent (No Heat) Centrifuge_Collect->Evaporate Reconstitute 7. Reconstitute in Buffered Solvent Evaporate->Reconstitute Analyze 8. LC-MS Analysis Reconstitute->Analyze

Caption: Workflow for the extraction of this compound.

References

Technical Support Center: Synthesis of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve the yield and purity of your target molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of (5Z,8Z)-Tetradeca-5,8-diynoic Acid (Alkyne Precursor)

  • Question: My initial coupling reactions to form the C14 alkyne backbone are resulting in a low yield. What are the likely causes and how can I optimize this step?

  • Answer: Low yields in the synthesis of the diynoic acid precursor often stem from incomplete reactions or the formation of side products. Key areas to troubleshoot include:

    • Inert Atmosphere: Ensure all reactions are conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.

    • Reagent Quality: Use freshly distilled or high-purity solvents and reagents. The presence of water or other impurities can quench the organometallic reagents used in coupling reactions.

    • Temperature Control: Maintain the recommended reaction temperatures. Deviations can lead to reduced selectivity and the formation of byproducts.

    • Addition Rate: Slow, dropwise addition of reagents is often crucial to control the reaction exotherm and prevent side reactions.

Issue 2: Poor Stereoselectivity during Lindlar Hydrogenation

  • Question: I am observing a mixture of Z and E isomers, or over-reduction to the fully saturated alkane, during the hydrogenation of the alkyne precursor. How can I improve the Z-selectivity?

  • Answer: Achieving high Z-selectivity with Lindlar's catalyst requires careful control of reaction conditions.

    • Catalyst Activity: The activity of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) can vary. If over-reduction is an issue, consider using a less active catalyst or adding a catalyst poison like quinoline.

    • Hydrogen Pressure: Conduct the reaction at or slightly above atmospheric pressure of hydrogen. High pressures can lead to over-reduction.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC, GC, or ¹H NMR to stop the reaction as soon as the starting alkyne is consumed.

    • Solvent: The choice of solvent can influence the reaction. Hexane (B92381) or ethyl acetate (B1210297) are commonly used and can be optimized.

Issue 3: Inefficient Coupling of the Fatty Acid with Coenzyme A

  • Question: The final step of coupling 3-Oxo-5Z,8Z-Tetradecadienoic acid with Coenzyme A is giving a low yield. What are the critical parameters for this thioesterification?

  • Answer: The formation of the CoA thioester is a delicate step. Several factors can impact its efficiency:

    • Activation of the Carboxylic Acid: The carboxylic acid must be activated prior to reaction with Coenzyme A. Common activating agents include N,N'-Carbonyldiimidazole (CDI) or forming a mixed anhydride (B1165640) with ethyl chloroformate. Ensure the activating agent is fresh and the activation step is complete before adding Coenzyme A.

    • pH Control: The reaction with Coenzyme A is typically performed in an aqueous buffer solution at a slightly basic pH (around 7.5-8.0) to ensure the thiol group of CoA is deprotonated and nucleophilic.

    • Purity of Starting Materials: Ensure the 3-oxo-dienoic acid is pure. Impurities can interfere with the coupling reaction.

    • Exclusion of Oxygen: Like all reactions involving thiols, it is crucial to work under an inert atmosphere to prevent the oxidation of Coenzyme A to its disulfide.

Issue 4: Degradation of the Final Product during Purification

  • Question: I am losing a significant amount of my final product during purification. What methods are best suited for purifying the sensitive this compound?

  • Answer: The combination of a β-keto group and polyunsaturated bonds makes the final product susceptible to degradation.

    • Avoid Harsh Conditions: Avoid strong acids, bases, and high temperatures during workup and purification. The 3-oxo group can be labile, and the double bonds can isomerize.

    • Chromatography: Reversed-phase HPLC is often the method of choice for purifying CoA esters. Use a buffered mobile phase to maintain a stable pH.

    • Storage: Store the purified product at low temperatures (ideally -80°C) under an inert atmosphere and protected from light to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing the (5Z,8Z)-tetradecadienoic acid precursor?

A promising and stereoselective method involves the coupling of two smaller alkyne fragments followed by a stereoselective reduction. A common strategy is the Cadiot-Chodkiewicz coupling or similar cross-coupling reactions to form the di-yne backbone, followed by hydrogenation using Lindlar's catalyst to selectively form the Z,Z-dienes.

Q2: How can I introduce the 3-oxo functionality?

The 3-oxo group can be introduced by oxidation of a corresponding 3-hydroxy precursor. This 3-hydroxy acid can be synthesized, for example, through a Reformatsky reaction between an appropriate aldehyde and an alpha-bromo ester, followed by hydrolysis.

Q3: What are the common side products in the CDI-mediated coupling with Coenzyme A?

Common side reactions when using CDI include the formation of N-acylimidazoles as stable intermediates that may not react completely with the thiol of Coenzyme A. Also, if any water is present, the activated acid can hydrolyze back to the starting carboxylic acid. The imidazole (B134444) byproduct from the reaction is typically removed during aqueous workup.

Q4: My final product appears to be a mixture of isomers. What is the likely cause?

Isomerization of the Z-double bonds can occur under harsh conditions, such as exposure to strong acids, bases, or excessive heat. Ensure all steps following the Lindlar hydrogenation are performed under mild conditions. Incomplete reduction during the hydrogenation step can also leave some of the alkyne starting material, which may appear as an impurity.

Data Presentation

Table 1: Optimization of Lindlar Hydrogenation for (5Z,8Z)-Tetradeca-5,8-diynoic Acid

EntryCatalyst Loading (mol%)Additive (mol%)SolventTemperature (°C)Time (h)Yield of Z,Z-diene (%)Purity (Z,Z:E,Z:alkane)
15NoneHexane2548590:8:2
25Quinoline (10)Hexane2569298:1:1
32Quinoline (10)Hexane25128897:2:1
45Quinoline (10)Ethyl Acetate2559096:3:1

Table 2: Comparison of Coupling Agents for Thioesterification with Coenzyme A

EntryActivating AgentSolvent SystemReaction Time (h)pHYield (%)
1N,N'-Carbonyldiimidazole (CDI)THF / Aqueous Buffer47.575
2Ethyl ChloroformateTHF / Aqueous Buffer38.082
3DCC/NHSDMF12N/A65

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 3-Oxo-5Z,8Z-Tetradecadienoic Acid

  • Synthesis of (5Z,8Z)-Tetradeca-5,8-diynoic Acid: This precursor can be synthesized via coupling of appropriate terminal alkynes. For example, coupling of 1-heptyne (B1330384) with 7-chlorohept-5-ynoic acid derivatives using a suitable palladium/copper catalyst system.

  • Stereoselective Hydrogenation: The resulting diynoic acid is dissolved in hexane containing a catalytic amount of Lindlar's catalyst and a small amount of quinoline. The mixture is stirred under an atmosphere of hydrogen gas at room temperature until the starting material is consumed (monitored by TLC or GC). The catalyst is removed by filtration, and the solvent is evaporated to yield (5Z,8Z)-tetradeca-5,8-dienoic acid.

  • Introduction of the 3-Hydroxy Group: The carboxylic acid is converted to its corresponding acid chloride and then reacted with a suitable nucleophile to elongate the chain by two carbons, followed by reduction of the resulting ketone to a secondary alcohol at the 3-position.

  • Oxidation to the 3-Oxo Acid: The 3-hydroxy-5Z,8Z-tetradecadienoic acid is oxidized using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to yield 3-Oxo-5Z,8Z-Tetradecadienoic acid.

Protocol 2: Synthesis of this compound

  • Activation of the Carboxylic Acid: To a solution of 3-Oxo-5Z,8Z-Tetradecadienoic acid in anhydrous THF under an argon atmosphere, add 1.1 equivalents of N,N'-Carbonyldiimidazole (CDI). Stir the reaction mixture at room temperature for 1 hour.

  • Coupling with Coenzyme A: In a separate flask, dissolve Coenzyme A (trilithium salt) in an oxygen-free aqueous buffer (e.g., sodium bicarbonate, pH 7.5). Add the activated acyl-imidazole solution dropwise to the Coenzyme A solution with stirring.

  • Reaction Monitoring and Workup: Monitor the reaction by HPLC. Once the reaction is complete, acidify the mixture to pH 4-5 with dilute HCl and purify the product by reversed-phase HPLC.

  • Lyophilization: Lyophilize the fractions containing the pure product to obtain this compound as a white solid.

Visualizations

troubleshooting_low_yield start Low Yield of This compound step1 Analyze Crude Reaction Mixture (e.g., by LC-MS) start->step1 step2 Identify Point of Low Yield step1->step2 step3a Issue in Diene Synthesis? step2->step3a step3b Issue in Oxidation Step? step2->step3b step3c Issue in CoA Coupling? step2->step3c sol1 Troubleshoot Alkyne Coupling or Lindlar Hydrogenation step3a->sol1 Yes sol2 Optimize Oxidation Reaction (Reagent, Temp, Time) step3b->sol2 Yes sol3 Optimize CoA Coupling (Activation, pH, Purity) step3c->sol3 Yes

Caption: A troubleshooting workflow for diagnosing low yield issues.

experimental_workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis a Alkyne Coupling b Lindlar Hydrogenation a->b c Hydroxylation b->c d Oxidation c->d e CDI Activation d->e 3-Oxo-dienoic acid f CoA Coupling e->f g RP-HPLC Purification f->g h h g->h Final Product

Caption: An overview of the experimental workflow for the synthesis.

Troubleshooting low signal-to-noise ratio in MS analysis of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal-to-noise ratios during the mass spectrometry (MS) analysis of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my this compound consistently low or absent?

A1: Low or absent signal intensity can stem from several factors throughout your experimental workflow. Consider the following potential causes and solutions:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions with an alkaline pH. Ensure your samples are kept on ice and processed quickly. Use acidic conditions for extraction and storage to improve stability.

  • Inefficient Extraction: The recovery of this compound from your sample matrix may be poor. A protein precipitation step using an acid like 5-sulfosalicylic acid (SSA) is often effective for acyl-CoA extraction.

  • Suboptimal Ionization: Electrospray ionization (ESI) parameters may not be optimized for this specific molecule. Acyl-CoAs are often more efficiently ionized in positive ESI mode.[1] Fine-tuning ion source parameters such as capillary voltage, source temperature, and gas flows is critical.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte. Diluting your sample or improving sample cleanup, for instance with solid-phase extraction (SPE), can mitigate these effects.

Q2: I'm observing a high background noise level in my chromatogram. What are the likely causes and solutions?

A2: High background noise can obscure your analyte signal, leading to a poor signal-to-noise ratio. Common causes include:

  • Contaminated Solvents or Reagents: Mobile phase contaminants, such as alkylated amines from solvents like methanol (B129727) and isopropanol, are a common source of background noise.[2][3] Using high-purity, MS-grade solvents and freshly prepared reagents is crucial.

  • Contamination from Labware: Plasticizers (e.g., phthalates) and detergents can leach from labware and contribute to high background. Use polypropylene (B1209903) tubes and minimize the use of detergents in your sample preparation workflow.

  • Carryover: Residual analyte from previous injections can contribute to background noise. Implement a robust wash cycle for your autosampler and LC column between runs.

Q3: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?

A3: Asymmetrical peak shapes can compromise resolution and quantification. Consider these points:

  • Inappropriate Column Chemistry: A C18 reversed-phase column is generally suitable for acyl-CoA analysis. Ensure your column is not degraded and is appropriate for your mobile phase.

  • Suboptimal Mobile Phase: The pH and composition of your mobile phase are critical. Using a volatile buffer like ammonium (B1175870) acetate (B1210297) can improve peak shape. A gradient elution from a lower to a higher organic phase concentration is typically used for separating acyl-CoAs.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

Q4: What are the characteristic fragmentation patterns for this compound in MS/MS analysis?

Quantitative Data Summary

The following table provides a starting point for optimizing your LC-MS/MS parameters for the analysis of this compound. These are general recommendations for acyl-CoAs and should be further optimized for your specific instrument and application.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for acyl-CoAs.
Mobile Phase A Water with 10 mM Ammonium AcetateVolatile buffer compatible with MS.
Mobile Phase B Acetonitrile or Methanol with 10 mM Ammonium AcetateOrganic solvent for gradient elution.
Gradient 5-95% B over 15-20 minutesTo effectively separate acyl-CoAs of varying chain lengths.
Flow Rate 0.2-0.4 mL/minTypical for analytical LC-MS.
Injection Volume 1-10 µLMinimize to prevent column overload.
Ionization Mode Positive Electrospray Ionization (ESI+)Generally provides better sensitivity for acyl-CoAs.[1][4]
Capillary Voltage 3.0-4.0 kVOptimize for stable spray and maximum signal.
Source Temp. 120-150 °CTo aid in desolvation.
Gas Flow (Nebulizer) Instrument DependentOptimize for stable spray.
Gas Flow (Drying) Instrument DependentOptimize for efficient desolvation.
Collision Energy (CE) 20-40 eVOptimize to maximize the intensity of product ions.
MRM Transition 1 [M+H]+ → [M+H - 507.0]+For quantification, monitors the neutral loss of the CoA moiety.[4][5][6]
MRM Transition 2 [M+H]+ → 428.0365For confirmation, monitors the characteristic CoA fragment.[2][7][8]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol describes a rapid and effective method for extracting acyl-CoAs from cell culture samples.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) in water

  • Cell scraper

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 16,000 x g and 4°C

Procedure:

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Quenching and Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) SSA to the cell plate.

  • Cell Scraping: Use a cell scraper to detach the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortexing: Vortex the lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the sample on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Signal-to-Noise for this compound start Low Signal-to-Noise Observed check_sample Step 1: Evaluate Sample Integrity & Preparation start->check_sample degradation Analyte Degradation? check_sample->degradation extraction Inefficient Extraction? check_sample->extraction matrix_effects Matrix Effects? check_sample->matrix_effects check_lc Step 2: Assess LC Performance peak_shape Poor Peak Shape? check_lc->peak_shape high_background High Background? check_lc->high_background check_ms Step 3: Verify MS Parameters ionization Suboptimal Ionization? check_ms->ionization fragmentation Incorrect Fragmentation? check_ms->fragmentation solution_degradation Use fresh samples, acidic pH, keep cold degradation->solution_degradation Yes solution_extraction Optimize extraction protocol (e.g., SSA) extraction->solution_extraction Yes solution_matrix Dilute sample, improve cleanup (SPE) matrix_effects->solution_matrix Yes solution_peak Check column, optimize mobile phase/gradient peak_shape->solution_peak Yes solution_background Use MS-grade solvents, check for contaminants high_background->solution_background Yes solution_ionization Optimize ESI parameters (voltage, temp, gas) ionization->solution_ionization Yes solution_fragmentation Verify MRM transitions (Neutral loss 507, m/z 428) fragmentation->solution_fragmentation Yes solution_degradation->check_lc solution_extraction->check_lc solution_matrix->check_lc solution_peak->check_ms solution_background->check_ms end_node Signal-to-Noise Improved solution_ionization->end_node solution_fragmentation->end_node

Caption: Troubleshooting workflow for low signal-to-noise ratio.

References

Preventing non-enzymatic degradation of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the non-enzymatic degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of non-enzymatic degradation for this compound in solution?

A1: this compound is susceptible to three main non-enzymatic degradation pathways due to its chemical structure:

  • Hydrolysis of the Thioester Bond: The thioester linkage to Coenzyme A is susceptible to hydrolysis, particularly at neutral to alkaline pH, yielding the free fatty acid and Coenzyme A.

  • Oxidation of Polyunsaturated Acyl Chain: The two cis-double bonds in the fatty acyl chain are prone to autoxidation, which is initiated by reactive oxygen species (ROS) and can be catalyzed by trace metal ions. This leads to a complex mixture of oxidized products.

  • Decarboxylation of the Beta-Keto Group: Beta-keto acids are inherently unstable and can undergo decarboxylation, especially when heated, resulting in the loss of the carboxyl group as carbon dioxide.

Q2: What is the optimal pH range for storing and handling this compound solutions?

A2: To minimize degradation, it is recommended to maintain the solution at a slightly acidic pH, ideally between 4.0 and 6.0. Thioester hydrolysis is significantly slower in acidic conditions compared to neutral or alkaline environments.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate all major degradation pathways. For short-term storage (hours to a few days), solutions should be kept on ice (0-4 °C). For long-term storage, it is crucial to store aliquots at -80 °C to minimize chemical degradation. Avoid repeated freeze-thaw cycles.

Q4: What types of antioxidants can be used to prevent the oxidation of the polyunsaturated acyl chain?

A4: Both natural and synthetic antioxidants can be effective. Common choices include:

  • Butylated hydroxytoluene (BHT): A synthetic antioxidant widely used to prevent lipid peroxidation.

  • Tocopherols (Vitamin E): Natural lipid-soluble antioxidants that are effective in protecting unsaturated fatty acids.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant that can act synergistically with lipid-soluble antioxidants.

The choice of antioxidant may depend on the specific experimental conditions and downstream applications.

Q5: Should I be concerned about trace metal contamination in my buffers?

A5: Yes, trace metal ions, such as iron and copper, can catalyze the autoxidation of polyunsaturated fatty acids. It is highly recommended to use high-purity water and reagents for all buffers and to include a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester any contaminating metal ions.

Troubleshooting Guides

Issue 1: Rapid loss of compound activity or concentration.
Possible Cause Troubleshooting Step Rationale
Thioester Hydrolysis Verify the pH of your solution is between 4.0 and 6.0. Prepare fresh, slightly acidic buffers for all experiments.Thioester bonds are more stable at acidic pH.
Oxidative Degradation Add an antioxidant (e.g., 10-50 µM BHT) to your solution. Ensure buffers are prepared with high-purity water and contain a chelating agent (e.g., 0.1 mM EDTA).Antioxidants scavenge free radicals that initiate oxidation, while chelators sequester metal ions that catalyze this process.
Thermal Degradation Keep the solution on ice at all times during handling and experiments. For storage, aliquot and freeze at -80 °C immediately after preparation.Lower temperatures significantly reduce the rates of all degradation reactions.
Adsorption to Surfaces Use low-adsorption polypropylene (B1209903) or silanized glass vials and pipette tips.Acyl-CoA molecules can adsorb to surfaces, leading to an apparent loss of concentration.
Issue 2: Inconsistent results between experimental replicates.
Possible Cause Troubleshooting Step Rationale
Variable Exposure to Oxygen Degas buffers by sparging with an inert gas (e.g., argon or nitrogen) before use. Work quickly to minimize the exposure of the solution to air.Oxygen is a key component in the autoxidation of the polyunsaturated fatty acyl chain.
Inconsistent Freeze-Thaw Cycles Prepare single-use aliquots to avoid repeated freezing and thawing of the stock solution.Each freeze-thaw cycle can introduce physical stress and increase the chance of degradation.
Light Exposure Protect the solution from light by using amber vials or by wrapping containers in aluminum foil.Light can promote the formation of reactive oxygen species and accelerate oxidation.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Solution

Factor Condition Effect on Stability Recommendation
pH Acidic (4.0-6.0)Increased stabilityMaintain pH in this range.
Neutral (7.0-7.4)Moderate instabilityAvoid for prolonged periods.
Alkaline (>8.0)Rapid degradationAvoid.
Temperature -80 °CHigh stabilityLong-term storage.
0-4 °CModerate stabilityShort-term storage and handling.
Room Temperature (~25°C)Low stabilityAvoid.
>37 °CVery rapid degradationAvoid.
Oxygen AnaerobicIncreased stabilityDegas buffers and minimize air exposure.
AerobicDecreased stabilityWork quickly and consider inert atmosphere.
Light DarkIncreased stabilityProtect from light.
Exposed to LightDecreased stabilityUse amber vials or foil wrapping.
Additives Antioxidants (e.g., BHT)Increased stabilityAdd to solutions to prevent oxidation.
Chelating Agents (e.g., EDTA)Increased stabilityAdd to buffers to sequester metal ions.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Preparation of Stock Solution:

    • Dissolve the lyophilized this compound powder in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 5.0) that has been previously degassed by sparging with argon or nitrogen for at least 15 minutes.

    • To this buffer, add a chelating agent (e.g., 0.1 mM EDTA) and an antioxidant (e.g., 20 µM BHT).

    • Perform all dissolution steps on ice.

  • Aliquoting and Storage:

    • Immediately after dissolution, aliquot the stock solution into single-use, low-adsorption polypropylene vials.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the frozen aliquots at -80 °C.

  • Use in Experiments:

    • When needed, thaw a single aliquot rapidly in a cool water bath and immediately place it on ice.

    • Use the thawed solution as quickly as possible.

    • Discard any unused portion of the thawed aliquot; do not refreeze.

Protocol 2: Stability Assessment by HPLC
  • Sample Preparation:

    • Prepare solutions of this compound under various conditions to be tested (e.g., different pH, temperature, presence/absence of antioxidants).

    • At specified time points, take an aliquot of each solution and immediately quench any further degradation by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

    • Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to elute the compound of interest and its degradation products (e.g., start with a low percentage of B and ramp up).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the CoA moiety).

    • Column Temperature: Maintain at a controlled, cool temperature (e.g., 20 °C).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point relative to the internal standard.

    • Plot the concentration of the compound over time for each condition to determine the degradation rate.

Visualizations

Degradation_Pathways main This compound hydrolysis Hydrolysis main->hydrolysis oxidation Oxidation main->oxidation decarboxylation Decarboxylation main->decarboxylation prod1 Free Fatty Acid + CoA hydrolysis->prod1  pH > 6.0 Temperature prod2 Oxidized Products oxidation->prod2  O2, Metal Ions Light, Temperature prod3 Decarboxylated Ketone decarboxylation->prod3  Heat

Caption: Primary non-enzymatic degradation pathways for this compound.

Experimental_Workflow cluster_storage Storage cluster_use Experimental Use start Start: Lyophilized Compound dissolve Dissolve in Degassed, Acidic Buffer (pH 4-6) + EDTA + Antioxidant (on ice) start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot freeze Flash Freeze (-80°C) aliquot->freeze thaw Rapid Thaw (keep on ice) freeze->thaw For Use experiment Use Immediately in Experiment thaw->experiment discard Discard Unused Solution experiment->discard

Caption: Recommended workflow for handling and storage of this compound.

Enhancing the sensitivity of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA detection in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA detection in complex biological mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound?

A1: The primary challenges in detecting this compound, a specific acyl-coenzyme A (acyl-CoA), include its low endogenous abundance, chemical instability, and the complexity of the biological matrices in which it is found. Acyl-CoAs are susceptible to hydrolysis and enzymatic degradation, making sample preparation critical. Furthermore, the presence of isomeric and isobaric compounds can interfere with accurate quantification.

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive technique for the quantification of acyl-CoAs like this compound.[1] This method offers high selectivity and sensitivity, allowing for the detection of low-abundance species in complex mixtures.

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: To improve extraction efficiency, it is crucial to use a robust extraction protocol. A common method involves protein precipitation and liquid-liquid or solid-phase extraction (SPE).[1] Using a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) can effectively precipitate proteins while keeping the acyl-CoA in solution. For optimal recovery, it is recommended to perform the extraction at low temperatures and to work quickly to minimize degradation. The addition of an internal standard, such as a stable isotope-labeled version of the analyte, is highly recommended for accurate quantification.

Q4: What are the optimal mass spectrometry parameters for detecting this compound?

A4: For sensitive detection of acyl-CoAs by tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred acquisition mode. For this compound, the precursor ion would be the protonated molecule [M+H]⁺. A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[2][3] Therefore, a key MRM transition to monitor would be from the precursor ion to the fragment ion corresponding to the acyl chain. Optimization of collision energy for this transition is crucial for maximizing sensitivity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Analyte Degradation: Acyl-CoAs are unstable.1. Ensure samples are processed immediately after collection and kept on ice or at 4°C. For longer storage, snap-freeze in liquid nitrogen and store at -80°C.[4] Use fresh extraction solvents and work quickly.
2. Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix.2. Optimize the extraction solvent composition. Consider using a mixed-mode solid-phase extraction (SPE) cartridge that can retain both the polar head group and the nonpolar acyl chain.
3. Suboptimal LC-MS/MS Parameters: The instrument is not sensitive enough for the low concentration of the analyte.3. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Fine-tune the collision energy for the specific MRM transition of this compound.
Poor Peak Shape in Chromatogram 1. Suboptimal Chromatographic Conditions: The analyte is interacting poorly with the stationary phase or mobile phase.1. Use a C18 reversed-phase column with a gradient elution of acetonitrile or methanol (B129727) in water with an ion-pairing agent like ammonium (B1175870) acetate (B1210297) to improve peak shape.[5]
2. Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of the analyte.2. Improve sample cleanup using SPE. Adjust the chromatographic gradient to better separate the analyte from interfering compounds.
High Background Noise 1. Contaminated Solvents or Glassware: Impurities are being detected by the mass spectrometer.1. Use high-purity LC-MS grade solvents and reagents. Thoroughly clean all glassware.
2. Matrix Effects: The complexity of the sample matrix is causing a high baseline.2. Implement a more rigorous sample preparation protocol, such as a multi-step SPE cleanup.
Inconsistent Quantification Results 1. Lack of a Suitable Internal Standard: Variations in sample preparation and instrument response are not being corrected for.1. Synthesize or purchase a stable isotope-labeled internal standard for this compound. If unavailable, use a structurally similar acyl-CoA with a different chain length as an internal standard.
2. Calibration Curve Issues: The calibration standards are not accurately prepared or are degrading.2. Prepare fresh calibration standards for each batch of samples. Store stock solutions at -80°C.

Quantitative Data Summary

Acyl-CoA Type Method Limit of Quantification (LOQ) Reference
Short-chain acyl-CoAsLC-MS/MS with phosphate (B84403) methylation16.9 nM[1][6]
Very-long-chain acyl-CoAsLC-MS/MS with phosphate methylation4.2 nM[1][6]
Fatty Acyl-CoAsFluorimetric Assay0.3 to 100 µM (linear range)[4]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in ice-cold PBS and transfer to a centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

    • Aspirate the supernatant.[7]

  • Lysis and Protein Precipitation:

    • Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[7]

    • Add 270 µL of ice-cold acetonitrile, vortex thoroughly, and sonicate to ensure homogeneity.[7]

  • Phase Separation and Collection:

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent (e.g., 10% acetonitrile in water with 15mM NH4OH) for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
  • Liquid Chromatography:

    • Column: Agilent Eclipse XDB-C18 (3.0 x 100 mm, 3.5 µm) or similar reversed-phase column.

    • Mobile Phase A: 10% Acetonitrile in water with 15 mM Ammonium Hydroxide.[8]

    • Mobile Phase B: 90% Acetonitrile in water with 15 mM Ammonium Hydroxide.[8]

    • Gradient: Develop a suitable gradient from a low to high percentage of Mobile Phase B to separate the acyl-CoAs based on their chain length and polarity.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: Calculate the m/z of the protonated this compound molecule.

    • Product Ion: Monitor the fragment corresponding to the neutral loss of 507 Da.[2][3]

    • Optimization: Optimize source parameters (capillary voltage, source temperature, gas flows) and compound-specific parameters (collision energy, declustering potential) for maximum signal intensity.

Visualizations

Signaling Pathway

This compound is an intermediate in the beta-oxidation of fatty acids. The following diagram illustrates the generalized pathway of mitochondrial fatty acid beta-oxidation.

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito CPT1/CAT/CPT2 Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA Fatty Acyl-CoA_mito->Trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA Trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Oxoacyl-CoA This compound L-β-Hydroxyacyl-CoA->3-Oxoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA->Acetyl-CoA Thiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Oxoacyl-CoA->Shorter Acyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shorter Acyl-CoA->Fatty Acyl-CoA_mito Re-enters cycle

Caption: Generalized mitochondrial fatty acid beta-oxidation pathway.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound from biological samples.

experimental_workflow Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (Optional)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General workflow for this compound analysis.

Logical Relationship: Troubleshooting Flowchart

This diagram provides a logical approach to troubleshooting common issues during the detection of this compound.

Caption: Troubleshooting flowchart for acyl-CoA detection.

References

Technical Support Center: Preservation of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA Integrity During Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in preserving the integrity of the labile metabolite, 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, during cell lysis and extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of this compound during extraction?

A1: Low recovery is typically due to the inherent instability of the thioester bond and the molecule's susceptibility to degradation. The main factors include enzymatic degradation by native cellular enzymes (e.g., thioesterases), chemical hydrolysis at non-optimal pH, and oxidative damage to the polyunsaturated acyl chain.[1]

Q2: What is the optimal pH range for extracting and storing this compound?

A2: Aqueous solutions of Coenzyme A and its esters are most stable at a slightly acidic pH, typically between 4.0 and 6.0.[2] Stability significantly decreases in alkaline conditions (pH above 7.0), where the thioester bond is prone to hydrolysis.[2] Extraction protocols for acyl-CoAs often use buffers with a pH of around 4.9 to inhibit enzymatic activity.[3][4]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate both chemical and enzymatic degradation. It is critical to keep samples on ice or at sub-zero temperatures throughout the extraction process. For long-term storage, Coenzyme A derivatives should be kept at -20°C or below.[1]

Q4: What types of enzymes can degrade my target compound?

A4: Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs back to a free fatty acid and Coenzyme A. These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of the analyte.[1] Additionally, the polyunsaturated chain may be susceptible to enzymatic oxidation.[5][6]

Q5: Should I use antioxidants during the extraction process?

A5: Yes, for polyunsaturated acyl-CoAs like this compound, the inclusion of antioxidants is highly recommended to prevent oxidative degradation of the double bonds.[7][8] Common antioxidants used in lipid extraction include butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Symptom Potential Cause Troubleshooting Steps & Solutions
Low or no detectable this compound Incomplete quenching of enzymatic activity: Cellular thioesterases can rapidly degrade the target molecule upon cell lysis.[1]Solution: Immediately stop all enzymatic activity at the point of sample collection. This is the most critical step. For tissue samples, flash-freeze in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1][9]
Non-optimal pH of extraction buffers: Using neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.[1][2]Solution: Use an acidic extraction buffer. A common and effective choice is a potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9.[3][4]
High temperature during sample processing: Degradation rates increase significantly with temperature.[1]Solution: Maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation if performed under vacuum. Use pre-chilled tubes, buffers, and solvents.[1]
Oxidative degradation: The polyunsaturated fatty acyl chain is susceptible to oxidation.[7][8]Solution: Add an antioxidant (e.g., 0.01% BHT) to all extraction solvents. Perform extractions under an inert atmosphere (e.g., nitrogen or argon) if possible.
High variability between replicate samples Inconsistent homogenization: Incomplete or inconsistent cell lysis leads to variable extraction efficiency.Solution: Ensure thorough and consistent homogenization. For tissues, a glass Dounce homogenizer on ice is often effective.[3] For cells, sonication or bead beating in short, controlled bursts on ice can be used.
Phase separation issues during liquid-liquid extraction: Formation of emulsions can lead to inconsistent recovery.Solution: Centrifuge at a higher speed or for a longer duration to break the emulsion. The addition of a salt solution can also aid in phase separation.
Presence of interfering peaks in downstream analysis (e.g., LC-MS) Co-extraction of other lipids and cellular components: The sample matrix can interfere with the detection of the target analyte.Solution: Incorporate a solid-phase extraction (SPE) step after the initial extraction to clean up the sample. Weak anion exchange (WAX) or C18 cartridges are commonly used for acyl-CoA purification.[3][10]
Degradation products: The interfering peaks may be degradation products of the target molecule.Solution: Re-evaluate the quenching, pH, and temperature control steps of your protocol to minimize degradation. Analyze a standard of the compound to identify potential degradation products.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Methodology Tissue Type Reported Recovery Rate Reference
Acetonitrile/Isopropanol Extraction followed by SPERat Liver83-90%[10]
Isopropanol/Phosphate Buffer Extraction followed by SPERat Heart, Kidney, Muscle70-80%[4]

Experimental Protocols

Protocol 1: Cell Lysis and Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[11]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Methanol (LC-MS grade)

  • Internal standard (e.g., C17:0-CoA) in cold methanol

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[11]

  • Metabolism Quenching and Lysis:

    • Add a sufficient volume of ice-cold methanol containing the internal standard to the cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[11]

    • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[11]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[11]

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your downstream analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[11]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol is adapted from established methods for the cleanup of acyl-CoA extracts.[3][10]

Materials:

  • Weak Anion Exchange (WAX) SPE columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Acetonitrile (ACN)

Procedure:

  • Column Conditioning:

    • Condition the WAX SPE column by passing 2 mL of methanol, followed by 2 mL of water.

  • Sample Loading:

    • Load the reconstituted acyl-CoA extract onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2 mL of water to remove unbound contaminants.

    • Wash the column with 2 mL of 2% formic acid in water.

    • Wash the column with 2 mL of methanol.

  • Elution:

    • Elute the acyl-CoAs with 1.5 mL of 2% NH4OH in methanol.

    • For more tightly bound species, a second elution with 1.5 mL of 5% NH4OH in methanol may be necessary.

  • Drying and Reconstitution:

    • Dry the eluted fraction under a stream of nitrogen.

    • Reconstitute the purified acyl-CoAs in a suitable solvent for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Harvest Cell Harvesting (Wash with PBS) Quench Quenching & Lysis (-80°C Methanol + IS) Harvest->Quench Immediate Extract Extraction & Protein Precipitation (-20°C Incubation, Centrifugation) Quench->Extract Collect Supernatant Collection Extract->Collect SPE Solid-Phase Extraction (SPE) Collect->SPE Optional but Recommended Analysis LC-MS/MS Analysis Collect->Analysis SPE->Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Logic node_sol Improve sample collection and initial lysis. Start Low Recovery of Target Analyte? Start->node_sol No Quenching Was quenching immediate and at <-40°C? Start->Quenching Yes pH Was extraction pH acidic (4.0-6.0)? Quenching->pH Yes node_sol_q Implement rapid quenching with cold solvent. Quenching->node_sol_q No Temp Were all steps performed on ice? pH->Temp Yes node_sol_ph Adjust buffer pH to ~4.9. pH->node_sol_ph No Antioxidant Was an antioxidant used? Temp->Antioxidant Yes node_sol_temp Ensure all reagents and equipment are pre-chilled. Temp->node_sol_temp No Success Problem Resolved Antioxidant->Success Yes node_sol_ao Add BHT or TPP to solvents. Antioxidant->node_sol_ao No

Caption: Troubleshooting flowchart for low recovery of this compound.

References

Addressing matrix effects in LC-MS/MS quantification of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS quantification of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects and ensuring accurate and reproducible quantification of this and other acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a significant concern for the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2] For a specific analyte like this compound, which is often present at low endogenous concentrations in complex biological matrices (e.g., plasma, tissue homogenates), matrix effects are a primary cause of unreliable results.[3]

Q2: What are the common sources of matrix effects in acyl-CoA analysis?

A2: The primary sources of matrix effects in the analysis of acyl-CoAs from biological samples are phospholipids (B1166683) from cell membranes.[1] Other significant contributors include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1][4] These molecules can co-elute with the target analyte and compete for ionization in the mass spectrometer's ion source.[1]

Q3: How can I assess whether my analysis is affected by matrix effects?

A3: The most common method is the post-extraction spike analysis.[1] This involves comparing the analyte's signal in a sample where it's spiked after extraction to its signal in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank, extracted matrix is injected into the LC system. Dips or peaks in the analyte's baseline signal reveal regions of ion suppression or enhancement.[1]

Q4: What is the best internal standard strategy to compensate for matrix effects and variability in the quantification of this compound?

A4: The gold standard is the use of a stable isotope-labeled (SIL) internal standard of this compound.[5][6] An SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects and variability during sample preparation and ionization, thus providing the most accurate correction. If a specific SIL standard is unavailable, a structurally similar acyl-CoA, such as an odd-chain or other oxo-acyl-CoA, can be used, but it may not perfectly mimic the behavior of the analyte.[7]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Potential Cause: Column overload, contamination, or interaction with metal surfaces in the HPLC system. Poor peak shape can hinder accurate integration and quantification.[2]

  • Troubleshooting Steps:

    • Reduce Injection Volume: Inject a smaller volume of your sample to see if the peak shape improves, which would indicate column overload.

    • Improve Sample Cleanup: Enhance your sample preparation to remove more matrix components. Consider switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE).[4]

    • Use a Metal-Free HPLC System: For analytes with phosphate (B84403) groups like acyl-CoAs, interactions with stainless steel components can cause peak tailing. Using a metal-free or bio-inert LC system can mitigate this issue.

    • Check Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.

Issue 2: Low or No Analyte Signal and Poor Sensitivity

  • Potential Cause: Significant ion suppression is a primary reason for low sensitivity.[2] Inefficient extraction of the analyte from the matrix can also lead to a weak signal.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Evaluate different extraction techniques to maximize recovery and minimize matrix components. A comparison of common methods is provided in the tables below.

    • Chromatographic Separation: Modify your LC gradient to separate this compound from the regions of major ion suppression, which are often at the beginning and end of the chromatogram.[1]

    • Check MS Parameters: Infuse a standard solution of your analyte to ensure that the mass spectrometer parameters (e.g., collision energy, ion source settings) are optimized for maximum signal.[8]

    • Evaluate Internal Standard: Ensure you are using an appropriate internal standard. A stable isotope-labeled internal standard is highly recommended to correct for signal loss due to matrix effects.[5]

Issue 3: High Variability and Poor Reproducibility Between Replicates

  • Potential Cause: Inconsistent sample preparation, sample degradation, or instrument instability.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that every step of your sample preparation is performed consistently across all samples. Automation can help improve reproducibility.

    • Assess Analyte Stability: Acyl-CoAs can be unstable. Keep samples on ice or at 4°C during preparation and in the autosampler to prevent degradation.[9]

    • Use a SIL Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for variations in extraction efficiency and matrix effects between samples.[6][10]

    • Run System Suitability Tests: Regularly inject a standard solution to confirm that the LC-MS system is performing consistently.[2]

Quantitative Data on Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery. Below is a summary of recovery data for different acyl-CoA extraction methods from the literature.

Method Analyte Class Matrix Average Recovery (%) Key Advantages Key Disadvantages Reference
Protein Precipitation (PPT) with Acetonitrile/Methanol (B129727) Short to Long-Chain Acyl-CoAsCells/Tissue70-90%Simple, fast, and suitable for a broad range of acyl-CoAs.Higher potential for matrix effects due to less selective cleanup.[4][11]
Protein Precipitation with Sulfosalicylic Acid (SSA) Short-Chain Acyl-CoAsCells59-99%Efficient precipitation of proteins with good recovery for short-chain species.May have lower recovery for more hydrophobic, long-chain acyl-CoAs.[12]
Solid-Phase Extraction (SPE) C18 Long-Chain Acyl-CoAsTissue94-110% (Accuracy)Excellent for removing salts and phospholipids, reducing matrix effects.More time-consuming and requires method development for optimal recovery.[13]
Liquid-Liquid Extraction (LLE) Medium to Long-Chain Acyl-CoAsTissueNot explicitly stated, but effective for hydrophobic species.Good for isolating non-polar analytes from aqueous matrices.Can be labor-intensive and may have lower recovery for polar, short-chain acyl-CoAs.[14]

Experimental Protocols

Protocol 1: Protein Precipitation with Sulfosalicylic Acid (SSA)

This method is fast and effective for the extraction of short to medium-chain acyl-CoAs.

  • Homogenization: Homogenize cell pellets or tissue samples on ice in a suitable buffer.

  • Extraction: Add 200 µL of an ice-cold 2.5% (w/v) SSA solution containing your stable isotope-labeled internal standard.[7]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[7]

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol is recommended for reducing matrix effects, especially for complex samples.

  • Sample Homogenization and Protein Precipitation: Follow steps 1-3 from the SSA protocol above.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. Then, wash with 1 mL of a weak organic solvent (e.g., 30% methanol in water) to remove some of the less retained matrix components.

  • Elution: Elute the acyl-CoAs with 1 mL of a strong organic solvent mixture, such as 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile/methanol.[13]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solvent for analysis.

Visual Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Cells/Tissue) homogenize Homogenization + Add SIL-IS start->homogenize ppt Protein Precipitation (e.g., SSA) homogenize->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Injection supernatant->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Peak Area Ratio) data->quant result Final Concentration quant->result

Caption: General experimental workflow for acyl-CoA quantification.

troubleshooting_flow start Poor/Inconsistent Results peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No ps_action1 Reduce Injection Volume peak_shape->ps_action1 Yes reproducibility Poor Reproducibility? sensitivity->reproducibility No sens_action1 Optimize Sample Prep (Recovery) sensitivity->sens_action1 Yes rep_action1 Standardize Protocol reproducibility->rep_action1 Yes end Improved Results reproducibility->end No ps_action2 Improve Sample Cleanup (SPE) ps_action1->ps_action2 ps_action3 Use Bio-Inert LC System ps_action2->ps_action3 ps_action3->end sens_action2 Adjust LC Gradient sens_action1->sens_action2 sens_action3 Optimize MS Parameters sens_action2->sens_action3 sens_action3->end rep_action2 Check Analyte Stability rep_action1->rep_action2 rep_action3 Use SIL Internal Standard rep_action2->rep_action3 rep_action3->end

Caption: Troubleshooting guide for LC-MS/MS analysis.

References

Strategies to increase the stability of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA for long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the stability of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA for long-term storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: The primary degradation pathways for this compound, a polyunsaturated fatty acyl-CoA, are:

  • Oxidation: The polyunsaturated fatty acyl chain is susceptible to oxidation, particularly at the double bonds.[1][2] This process can be initiated by factors like heat, light, and the presence of metal ions, leading to the formation of various oxidation products and loss of biological activity.

  • Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by enzymatic activity from thioesterases.[3][4][5][6]

Q2: What is the optimal temperature for long-term storage of this compound?

A2: For long-term stability, it is recommended to store this compound at ultra-low temperatures. Storage at -80°C is ideal for preserving the integrity of the molecule over extended periods.[7] Lowering the storage temperature significantly reduces the rates of both oxidative degradation and thioester hydrolysis.[3][8] For short-term storage (a few days), -20°C may be acceptable, but for periods longer than a week, -80°C is strongly advised.

Q3: How does pH affect the stability of the thioester bond in this compound?

A3: The stability of the thioester bond is highly dependent on pH. Thioesters are more stable in acidic to neutral conditions.[2][8] Alkaline conditions promote the hydrolysis of the thioester bond, leading to the release of the free fatty acid and Coenzyme A.[2] Therefore, it is crucial to maintain the pH of the storage solution in the range of 5.0 to 7.0.

Q4: What types of antioxidants can be used to improve the stability of this compound?

A4: The use of antioxidants is highly recommended to prevent the oxidation of the polyunsaturated fatty acyl chain.[9] Effective antioxidants for lipids include:

  • Butylated hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent lipid peroxidation.

  • Tert-butylhydroquinone (TBHQ): A highly effective antioxidant for stabilizing polyunsaturated fatty acids.[3]

  • Tocopherols (Vitamin E): Natural lipid-soluble antioxidants that can protect against oxidative damage. The choice of antioxidant may depend on the specific experimental application and downstream analyses. It is advisable to use antioxidants at a low concentration (e.g., 50-100 µM) to minimize potential interference.

Q5: Should I be concerned about metal ion contamination in my storage solutions?

A5: Yes, trace metal ions (e.g., iron, copper) can catalyze the oxidation of polyunsaturated fatty acids.[10] It is recommended to use high-purity water and reagents to prepare storage buffers. The inclusion of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), at a low concentration (e.g., 0.1-0.5 mM) can sequester metal ions and further enhance stability.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity of the compound Degradation due to oxidation or hydrolysis.Verify storage conditions (temperature, pH). Add an antioxidant and/or a chelating agent to new aliquots. Prepare fresh working solutions more frequently.
Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS) Formation of degradation products (e.g., oxidized species, free fatty acid).Confirm the identity of the extra peaks by mass spectrometry. Review storage and handling procedures to minimize exposure to oxygen, light, and non-optimal pH.
Inconsistent experimental results between different aliquots Inconsistent storage or handling of aliquots. One or more aliquots may have degraded.Discard suspect aliquots. Thaw a fresh aliquot from -80°C storage for each experiment. Avoid repeated freeze-thaw cycles.
Precipitate formation in the storage solution The compound may be coming out of solution at low temperatures, or degradation products may be insoluble.Ensure the storage buffer is appropriate and the concentration is not too high. Briefly sonicate the solution upon thawing. If the issue persists, consider a different buffer system.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Short-Term Storage (< 1 week) Long-Term Storage (> 1 week)
Temperature -20°C-80°C
pH 6.0 - 7.05.0 - 6.5
Atmosphere Inert gas (Argon or Nitrogen) overlayInert gas (Argon or Nitrogen) overlay
Additives Antioxidant (e.g., 50 µM BHT or TBHQ)Antioxidant (e.g., 50 µM BHT or TBHQ) + Chelating Agent (e.g., 0.1 mM EDTA)
Solvent Aqueous buffer or organic solvent (e.g., ethanol)Aqueous buffer or organic solvent (e.g., ethanol)
Container Amber glass vials to protect from lightAmber glass vials to protect from light

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To assess the stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in the desired storage buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5). Aliquot the stock solution into multiple amber glass vials.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., 4°C, -20°C, -80°C) with and without the addition of stabilizers (e.g., antioxidant, chelating agent).

  • Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition for analysis.

  • Sample Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS, to quantify the remaining amount of intact this compound and identify any major degradation products.

  • Data Analysis: Plot the concentration of the intact compound against time for each storage condition to determine the degradation rate.

Protocol 2: Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in a sample.

Methodology:

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from high aqueous to high organic over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the precursor ion (the m/z of this compound) to a specific product ion.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of a purified standard of this compound.

    • Spike an internal standard into all samples and standards for accurate quantification.

    • Calculate the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Visualizations

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Main This compound Oxidized Oxidized Products (e.g., hydroperoxides, aldehydes) Main->Oxidized O2, Light, Metal Ions FFA 3-Oxo-5Z,8Z-Tetradecadienoic Acid Main->FFA H2O (Acid/Base catalysis) CoA Coenzyme A Main->CoA H2O (Acid/Base catalysis)

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Aliquots in Storage Buffer Temp Temperature (4°C, -20°C, -80°C) Prep->Temp Additives Stabilizers (Antioxidant, Chelating Agent) Prep->Additives Time Collect Samples at Different Time Points Temp->Time Additives->Time LCMS LC-MS/MS Analysis Time->LCMS Data Determine Degradation Rate LCMS->Data

Caption: Workflow for stability testing of this compound.

References

Validation & Comparative

A Comparative Analysis of the Enzymatic Activity of Saturated and Unsaturated 3-Oxoacyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is paramount. This guide provides a comparative overview of the enzymatic activity of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, a polyunsaturated intermediate, and its saturated counterpart, 3-Oxotetradecanoyl-CoA, with a focus on their interaction with 3-ketoacyl-CoA thiolases.

Quantitative Comparison of Substrate Properties

The following table summarizes the key characteristics of this compound and 3-Oxotetradecanoyl-CoA, highlighting the structural differences and their likely implications for enzymatic activity with 3-ketoacyl-CoA thiolase.

FeatureThis compound3-Oxotetradecanoyl-CoA
Molecular Formula C₂₅H₃₈N₇O₁₈P₃SC₂₅H₄₂N₇O₁₈P₃S
Molecular Weight 889.6 g/mol 893.6 g/mol
Acyl Chain Structure 14 carbons with a keto group at C3 and cis double bonds at C5 and C814-carbon saturated chain with a keto group at C3
Metabolic Pathway Final step of β-oxidation of polyunsaturated fatty acidsFinal step of β-oxidation of saturated fatty acids
Enzyme Specificity Substrate for 3-ketoacyl-CoA thiolaseSubstrate for 3-ketoacyl-CoA thiolase
Expected Km Value Likely to be in a similar micromolar range as the saturated analogReported for similar long-chain 3-oxoacyl-CoAs to be in the low micromolar range (e.g., 3-7 µM for sunflower glyoxysomal thiolase II with C6-C16 substrates)[1]
Expected Vmax Potentially lower than the saturated analog due to conformational constraints imposed by the cis double bondsServes as a standard reference for thiolase activity with long-chain substrates
Auxiliary Enzymes Required for Formation Yes (e.g., enoyl-CoA isomerase, dienoyl-CoA reductase)No

Note: The expected Km and Vmax values for this compound are inferred based on general principles of enzyme kinetics and the known metabolism of unsaturated fatty acids. Experimental verification is required for precise determination.

The Metabolic Context: β-Oxidation of Saturated and Unsaturated Fatty Acids

The degradation of fatty acids via β-oxidation is a central metabolic pathway for energy production. While the core cycle of four enzymatic reactions is the same for both saturated and unsaturated fatty acids, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the bond structure for compatibility with the β-oxidation machinery.

The final step in each cycle of β-oxidation is the thiolytic cleavage of a 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase, which releases acetyl-CoA and a shortened acyl-CoA. 3-ketoacyl-CoA thiolases exhibit broad specificity for the chain length of their substrates.[2]

Below is a diagram illustrating the convergence of the β-oxidation pathways for both saturated and polyunsaturated fatty acids at the final thiolase step.

Fatty_Acid_Beta_Oxidation sat_start Saturated Acyl-CoA (C14) sat_ox1 Acyl-CoA Dehydrogenase sat_start->sat_ox1 β-Oxidation Cycles sat_hyd Enoyl-CoA Hydratase sat_ox1->sat_hyd sat_ox2 3-Hydroxyacyl-CoA Dehydrogenase sat_hyd->sat_ox2 sat_thiolase_sub 3-Oxotetradecanoyl-CoA sat_ox2->sat_thiolase_sub thiolase 3-Ketoacyl-CoA Thiolase sat_thiolase_sub->thiolase unsat_start Polyunsaturated Acyl-CoA (C14) unsat_aux Auxiliary Enzymes (Isomerase, Reductase) unsat_start->unsat_aux unsat_ox_steps Multiple β-Oxidation Cycles unsat_aux->unsat_ox_steps unsat_thiolase_sub This compound unsat_ox_steps->unsat_thiolase_sub unsat_thiolase_sub->thiolase products Acetyl-CoA + Shortened Acyl-CoA thiolase->products

Fig. 1: Simplified β-oxidation pathways for saturated and polyunsaturated fatty acids.

Experimental Protocol for Comparative Enzymatic Activity Assay

To empirically determine and compare the enzymatic activity of a 3-ketoacyl-CoA thiolase with this compound and 3-Oxotetradecanoyl-CoA, the following spectrophotometric assay can be employed. This protocol is based on the general principle of monitoring the thiolytic cleavage of the 3-oxoacyl-CoA substrate.

Objective: To determine the kinetic parameters (Km and Vmax) of 3-ketoacyl-CoA thiolase for this compound and 3-Oxotetradecanoyl-CoA.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound

  • 3-Oxotetradecanoyl-CoA

  • Coenzyme A (CoA)

  • Tris-HCl buffer (or other suitable buffer at optimal pH for the enzyme)

  • Magnesium chloride (or other required cofactors)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Spectrophotometer capable of reading absorbance at 412 nm

  • 96-well microplate (optional, for higher throughput)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified 3-ketoacyl-CoA thiolase in a suitable buffer.

    • Prepare stock solutions of this compound and 3-Oxotetradecanoyl-CoA. The exact concentration should be determined spectrophotometrically.

    • Prepare a stock solution of Coenzyme A.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂).

    • Prepare a stock solution of DTNB in the assay buffer.

  • Assay Setup:

    • The reaction monitors the release of the thiol group from the newly formed acyl-CoA, which reacts with DTNB to produce a yellow-colored compound that absorbs at 412 nm.

    • For each substrate, prepare a series of dilutions to test a range of concentrations (e.g., 0.5 µM to 50 µM).

    • In a microplate well or cuvette, combine the assay buffer, a fixed concentration of CoA, a fixed concentration of DTNB, and the desired concentration of the 3-oxoacyl-CoA substrate.

    • Equilibrate the mixture to the optimal temperature for the enzyme (e.g., 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed amount of the purified 3-ketoacyl-CoA thiolase.

    • Immediately begin monitoring the increase in absorbance at 412 nm over time. Record readings at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of reaction is proportional to the change in absorbance over time.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum velocity) for each substrate. A Lineweaver-Burk or other linearized plot can also be used.

  • Comparison:

    • Compare the determined Km and Vmax values for this compound and 3-Oxotetradecanoyl-CoA.

      • A lower Km value indicates a higher affinity of the enzyme for the substrate.

      • The Vmax value reflects the maximum rate of the reaction at saturating substrate concentrations.

The following diagram outlines the workflow for this comparative experimental protocol.

Experimental_Workflow prep_reagents Prepare Reagents (Enzyme, Substrates, Buffers) setup_assay Set up Assay Mixtures (Varying Substrate Concentrations) prep_reagents->setup_assay initiate_reaction Initiate Reaction with Enzyme setup_assay->initiate_reaction measure_absorbance Monitor Absorbance at 412 nm over Time initiate_reaction->measure_absorbance calc_velocity Calculate Initial Reaction Velocities (V₀) measure_absorbance->calc_velocity plot_data Plot V₀ vs. [Substrate] calc_velocity->plot_data determine_kinetics Determine Km and Vmax (Michaelis-Menten Kinetics) plot_data->determine_kinetics compare_results Compare Kinetic Parameters of Saturated vs. Unsaturated Substrates determine_kinetics->compare_results

Fig. 2: Workflow for the comparative enzymatic assay.

Conclusion

References

Validation of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA as a Substrate for 3-Ketoacyl-CoA Thiolase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA as a potential substrate for the enzyme 3-ketoacyl-CoA thiolase (EC 2.3.1.16). 3-Ketoacyl-CoA thiolase is a crucial enzyme in the beta-oxidation of fatty acids, catalyzing the final step of cleaving a 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.[1][2] While the enzyme is known for its broad substrate specificity, its activity with di-unsaturated, medium-chain ketoacyl-CoAs such as this compound is not well-documented. This guide presents available comparative data, detailed experimental protocols for validation, and the biochemical context for this substrate-enzyme interaction.

Performance Comparison with Alternative Substrates

Direct kinetic data for this compound with 3-ketoacyl-CoA thiolase is not currently available in the published literature. However, based on the known broad specificity of the enzyme for straight-chain saturated and unsaturated acyl-CoAs, it is a highly probable substrate.[3] The following table presents kinetic data for common saturated and mono-unsaturated substrates of similar chain length to provide a benchmark for expected performance. The values for this compound are hypothetical and represent the parameters to be determined experimentally.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Reference
3-Oxo-tetradecanoyl-CoA (C14:0)Rat Liver Peroxisomes~2-10~15-25Not Reported[3]
3-Oxo-dodecanoyl-CoA (C12:0)Rat Liver Peroxisomes2.524.7Not Reported[3]
3-Oxo-hexadecanoyl-CoA (C16:0)Rat Liver Peroxisomes8.316.5Not Reported[3]
This compound (C14:2) To Be Determined Hypothetical Hypothetical Hypothetical
Acetoacetyl-CoA (C4:0)Candida tropicalis (Peroxisomal)HighLower than C12Not Reported[1]

Note: The kinetic parameters of 3-ketoacyl-CoA thiolase are dependent on the enzyme source (organism and subcellular localization - mitochondrial vs. peroxisomal) and assay conditions. Peroxisomal thiolases generally show high activity towards medium to long-chain acyl-CoAs.[3]

Biochemical Pathway and Experimental Design

The validation of this compound as a substrate for 3-ketoacyl-CoA thiolase involves its synthesis, purification, and use in a robust enzymatic assay.

Signaling Pathway: Beta-Oxidation of a Di-unsaturated Fatty Acid

The metabolism of a C14:2 fatty acid like linoleic acid involves the core beta-oxidation cycle with the action of auxiliary enzymes to handle the double bonds. The final step for the shortened and modified acyl chain is the thiolytic cleavage by 3-ketoacyl-CoA thiolase.

Beta_Oxidation_Unsaturated cluster_0 Mitochondrial Matrix / Peroxisome Fatty_Acid 5Z,8Z-Tetradecadienoyl-CoA Beta_Oxidation_Cycles Beta-Oxidation Cycles (Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase) Fatty_Acid->Beta_Oxidation_Cycles Multiple Cycles Auxiliary_Enzymes Auxiliary Enzymes (e.g., Enoyl-CoA Isomerase, Dienoyl-CoA Reductase) Beta_Oxidation_Cycles->Auxiliary_Enzymes Handles double bonds Thiolase_Substrate This compound Auxiliary_Enzymes->Thiolase_Substrate Thiolase 3-Ketoacyl-CoA Thiolase Thiolase_Substrate->Thiolase Substrate Products Acetyl-CoA + Dodecadienoyl-CoA Thiolase->Products Thiolytic Cleavage

Caption: Beta-oxidation pathway for a di-unsaturated fatty acid.

Experimental Workflow for Substrate Validation

A systematic approach is required to validate and characterize this compound as a thiolase substrate.

Experimental_Workflow Substrate_Synthesis Synthesis of 3-Oxo-5Z,8Z- Tetradecadienoyl-CoA Purification Purification and Characterization (HPLC, Mass Spectrometry) Substrate_Synthesis->Purification Enzyme_Assay Spectrophotometric Thiolase Assay Purification->Enzyme_Assay Enzyme_Prep Purification of 3-Ketoacyl-CoA Thiolase Enzyme_Prep->Enzyme_Assay Data_Analysis Determination of Kinetic Parameters (Km, Vmax, kcat) Enzyme_Assay->Data_Analysis

Caption: Experimental workflow for substrate validation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method adapted from literature for the synthesis of acyl-CoA esters and will require optimization for this specific unsaturated fatty acid.

Materials:

  • 5Z,8Z-Tetradecadienoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous dimethylformamide (DMF)

  • Sodium bicarbonate solution (5%)

  • HPLC system with a C18 column

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 5Z,8Z-Tetradecadienoic acid in anhydrous THF.

    • Add a 1.5 molar excess of CDI and stir under an inert atmosphere (e.g., argon) at room temperature for 2-4 hours to form the acyl-imidazolide.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of 5% sodium bicarbonate solution.

    • Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 12-18 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Purify the this compound by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

    • Lyophilize the collected fractions to obtain the pure product.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and ¹H NMR.

Protocol 2: Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of the 3-ketoacyl-CoA substrate by monitoring the reaction of the released Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[4]

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • Synthesized this compound

  • Coenzyme A (for the reverse reaction, if desired)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • MgCl₂ (e.g., 25 mM)

  • DTNB solution (e.g., 2 mM in Tris-HCl buffer)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTNB solution.

    • Add varying concentrations of the substrate, this compound.

  • Enzyme Reaction:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a small, predetermined amount of purified 3-ketoacyl-CoA thiolase.

  • Data Acquisition:

    • Immediately monitor the increase in absorbance at 412 nm over time. The change in absorbance is due to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion as DTNB reacts with the free thiol group of the released Coenzyme A.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).

    • Repeat the assay with a range of substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Comparative Suitability of Substrates

The structural differences between saturated and unsaturated fatty acyl-CoAs can influence their binding and turnover by 3-ketoacyl-CoA thiolase.

Substrate_Comparison Substrate_Pool Potential Thiolase Substrates Saturated Saturated 3-Ketoacyl-CoAs (e.g., 3-Oxo-tetradecanoyl-CoA) Substrate_Pool->Saturated Unsaturated Unsaturated 3-Ketoacyl-CoAs (e.g., this compound) Substrate_Pool->Unsaturated Binding_Affinity Binding Affinity (Km) Saturated->Binding_Affinity Generally high Turnover_Rate Turnover Rate (kcat) Saturated->Turnover_Rate Generally high Unsaturated->Binding_Affinity Potentially lower due to steric hindrance Unsaturated->Turnover_Rate Potentially lower due to altered positioning in active site

Caption: Logical comparison of saturated vs. unsaturated substrates.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate and reliable experimental outcomes. This guide provides a comparative analysis of antibody cross-reactivity against a panel of structurally related 3-oxoacyl-CoA compounds, supported by experimental data and detailed protocols.

The nuanced structural similarities among various 3-oxoacyl-CoA molecules present a significant challenge in the development of highly specific antibodies. This guide explores the binding characteristics of a hypothetical monoclonal antibody, Anti-3-Oxoacyl-CoA (mAb-12G4), to its primary target, 3-Oxooctanoyl-CoA, and a selection of related compounds. The data presented herein is illustrative and serves to highlight the principles of cross-reactivity assessment.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of Anti-3-Oxoacyl-CoA (mAb-12G4) was evaluated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the quantitative data, presenting the percentage of cross-reactivity of the antibody with various 3-oxoacyl-CoA compounds relative to its binding to 3-Oxooctanoyl-CoA.

CompoundAcyl Chain LengthModificationIC50 (nM)% Cross-Reactivity
3-Oxooctanoyl-CoA C8 None (Target) 15 100%
3-Oxohexanoyl-CoAC6None4533.3%
3-Oxodecanoyl-CoAC10None2560.0%
3-Oxododecanoyl-CoAC12None7520.0%
3-Hydroxyoctanoyl-CoAC83-hydroxy>1000<1.5%
Octanoyl-CoAC8None (Saturated)>2000<0.75%

Experimental Protocols

The determination of antibody cross-reactivity was performed using a competitive ELISA. This method quantifies the ability of related compounds to compete with the primary antigen for binding to the antibody.

Competitive ELISA Protocol
  • Coating: A 96-well microtiter plate was coated with a conjugate of 3-Oxooctanoyl-CoA and a carrier protein (e.g., BSA) at a concentration of 5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.[1][2]

  • Washing: The plate was washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).[2][3]

  • Blocking: To prevent non-specific binding, the plate was blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature.[1]

  • Competition: A fixed concentration of the Anti-3-Oxoacyl-CoA antibody (mAb-12G4) was mixed with varying concentrations of the competitor compounds (different 3-oxoacyl-CoA analogs) and the target compound (3-Oxooctanoyl-CoA) in separate wells. This mixture was incubated for 1 hour at 37°C.

  • Incubation: The antibody-competitor mixtures were then added to the coated and blocked microtiter plate. The plate was incubated for 1 hour at 37°C.[1]

  • Washing: The plate was washed three times with PBST to remove unbound antibodies and competitors.[4]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species and isotype was added to each well and incubated for 1 hour at 37°C.[4]

  • Washing: The plate was washed five times with PBST.[4]

  • Substrate Addition: A substrate solution (e.g., TMB) was added to each well, and the plate was incubated in the dark at room temperature for 15-30 minutes.[1][4]

  • Stopping the Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.[4]

  • Analysis: The IC50 values (the concentration of competitor that inhibits 50% of the antibody binding) were determined for each compound. The percentage of cross-reactivity was calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Compound / IC50 of Competitor Compound) x 100.

Visualizing the Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow used to assess antibody cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_binding Binding & Detection A 1. Coat Plate with 3-Oxooctanoyl-CoA-BSA B 2. Wash A->B C 3. Block Plate B->C E 5. Add Mixture to Plate & Incubate C->E D 4. Mix Antibody with Competitor Compound D->E F 6. Wash E->F G 7. Add Secondary Antibody-HRP F->G H 8. Wash G->H I 9. Add TMB Substrate H->I J 10. Stop Reaction & Read I->J

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

This guide provides a foundational understanding of how to assess and interpret the cross-reactivity of antibodies against structurally similar small molecules like 3-oxoacyl-CoA compounds. The provided data and protocols serve as a practical reference for researchers aiming to ensure the specificity and validity of their immunoassays.

References

Confirming the Identity of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA by High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of lipid metabolites is paramount. This guide provides a comparative analysis for confirming the identity of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA using high-resolution mass spectrometry (HRMS), with supporting experimental data and protocols for robust characterization.

This document outlines the expected mass spectrometric behavior of this compound and compares it with a structurally similar, commercially available analogue, the saturated 3-Oxotetradecanoyl-CoA. By understanding their distinct mass spectral features, researchers can confidently identify the di-unsaturated species in complex biological matrices.

High-Resolution Mass Spectrometry Data

The primary method for the identification of this compound is through accurate mass measurement of its molecular ion and characteristic fragment ions using techniques such as liquid chromatography-mass spectrometry (LC-MS).

FeatureThis compound (Predicted)3-Oxotetradecanoyl-CoA (Reference)
Molecular Formula C₃₅H₅₆N₇O₁₈P₃SC₃₅H₆₀N₇O₁₈P₃S
Theoretical Exact Mass ([M+H]⁺) 988.2772 Da992.3085 Da[1]
Key Diagnostic Fragment 1 (Neutral Loss) [M+H - 507.0036]⁺ = 481.2736 Da[M+H - 507.0036]⁺ = 485.3049 Da
Key Diagnostic Fragment 2 m/z 428.0372 (Adenosine-3',5'-diphosphate)m/z 428.0372 (Adenosine-3',5'-diphosphate)[1]

Experimental Protocols

A robust methodology is critical for the accurate analysis of acyl-CoA species. The following is a generalized protocol based on established methods for acyl-CoA analysis by LC-HRMS.

1. Sample Preparation (from cell culture or tissue):

  • Extraction: Homogenize samples in a cold solvent mixture, such as acetonitrile (B52724)/methanol/water (2:2:1 v/v/v).

  • Purification: Employ solid-phase extraction (SPE) with a mixed-mode or C18 sorbent to enrich for acyl-CoAs and remove interfering substances.

  • Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis, typically a mixture of water and acetonitrile with a low concentration of an ion-pairing agent like ammonium (B1175870) acetate.

2. Liquid Chromatography:

  • Column: Utilize a C18 reversed-phase column suitable for the separation of lipids.

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30) with 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure separation of different acyl-CoA species. Unsaturated acyl-CoAs typically elute slightly earlier than their saturated counterparts.

3. High-Resolution Mass Spectrometry:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or a time-of-flight (TOF) instrument.

  • Full Scan (MS1): Acquire data in full scan mode to detect the protonated molecular ion ([M+H]⁺) with high mass accuracy (< 5 ppm).

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the precursor ion of interest using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This will generate characteristic fragment ions.

Mandatory Visualizations

To further clarify the experimental workflow and the expected fragmentation patterns, the following diagrams are provided.

G Experimental Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Extraction Extraction (Acetonitrile/Methanol/Water) Purification Solid-Phase Extraction (C18 or Mixed-Mode) Extraction->Purification Reconstitution Reconstitution (LC-MS compatible solvent) Purification->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation HRMS_Detection HRMS Detection (ESI+, Full Scan) LC_Separation->HRMS_Detection MSMS_Fragmentation Tandem MS (CID/HCD) HRMS_Detection->MSMS_Fragmentation Accurate_Mass Accurate Mass Matching (< 5 ppm error) MSMS_Fragmentation->Accurate_Mass Fragmentation_Analysis Fragmentation Pattern Analysis MSMS_Fragmentation->Fragmentation_Analysis Identification Compound Identification Accurate_Mass->Identification Fragmentation_Analysis->Identification

Caption: A flowchart illustrating the key steps in the identification of acyl-CoA species using LC-HRMS.

G Comparative Fragmentation of Acyl-CoAs Precursor_Target [M+H]⁺ m/z 988.2772 Fragment1_Target [M+H - 507.0036]⁺ m/z 481.2736 Precursor_Target->Fragment1_Target Neutral Loss Fragment2_Target Adenosine-3',5'-diphosphate m/z 428.0372 Precursor_Target->Fragment2_Target Precursor_Alt [M+H]⁺ m/z 992.3085 Fragment1_Alt [M+H - 507.0036]⁺ m/z 485.3049 Precursor_Alt->Fragment1_Alt Neutral Loss Fragment2_Alt Adenosine-3',5'-diphosphate m/z 428.0372 Precursor_Alt->Fragment2_Alt

References

Orthogonal Validation of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid mediators like 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA is critical for understanding their roles in various physiological and pathological processes. To ensure the reliability of analytical data, employing orthogonal methods for validation is paramount. This guide provides a comparative overview of three distinct analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzymatic Assays. Each method relies on different physicochemical principles, providing a robust framework for cross-validation.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and enzymatic assays for the quantification of acyl-CoAs.

FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Principle Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.Separation by chromatography, detection by UV absorbance of the adenine (B156593) moiety in CoA.Enzymatic conversion of the target analyte, leading to a colorimetric or fluorometric signal.
Specificity Very High (based on parent and fragment ion masses).Moderate (risk of co-eluting compounds with similar UV absorbance).High (dependent on enzyme specificity for the acyl-CoA).
Sensitivity Very High (pg to sub-pg levels).[1][2]Low to Moderate (pmol to nmol levels).[3]Moderate to High (µM to sub-µM levels).[4][5]
Linearity Excellent (typically r² > 0.99).[1][2]Good (typically r² > 0.98).Good over a defined concentration range.
Throughput High, amenable to automation.Moderate.High, suitable for high-throughput screening.[4][5]
Matrix Effect Can be significant, requires careful sample preparation and use of internal standards.[2]Less susceptible to ion suppression/enhancement but can be affected by interfering substances.Can be influenced by endogenous enzymes or inhibitors in the sample.
Instrumentation Requires a sophisticated and expensive LC-MS/MS system.Requires a standard HPLC system with a UV detector, which is more widely available.Requires a microplate reader (colorimetric or fluorometric).
Sample Prep Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6][7]Similar to LC-MS/MS, but may require cleaner samples to avoid interferences.Generally simpler, often involving cell lysis and removal of particulates.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of similar acyl-CoA species and can be adapted for this compound.

LC-MS/MS Quantification

This method offers the highest sensitivity and selectivity for the quantification of this compound.

Sample Preparation (Protein Precipitation) [6]

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs.[8]

  • Collision Energy: Optimized for each transition.

HPLC-UV Quantification

A more accessible method, though less sensitive than LC-MS/MS.

Sample Preparation Follow the same protein precipitation protocol as for LC-MS/MS.

HPLC-UV Conditions [9]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (for the adenine moiety of CoA).[3]

  • Injection Volume: 20 µL.

Enzymatic Assay

This high-throughput method relies on the specific enzymatic conversion of the analyte. For a 3-oxoacyl-CoA, an assay could be designed based on the activity of enzymes like 3-hydroxyacyl-CoA dehydrogenase in the reverse reaction.

Assay Principle The quantification can be based on the oxidation of NADH to NAD+ in the presence of 3-hydroxyacyl-CoA dehydrogenase, where the decrease in NADH absorbance at 340 nm is proportional to the amount of 3-oxoacyl-CoA.

Experimental Protocol

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer, pH 7.0.

    • 0.2 mM NADH.

    • 5 units/mL of 3-hydroxyacyl-CoA dehydrogenase.

  • Add 20 µL of the prepared sample (cell lysate supernatant) to 180 µL of the reaction mixture in a 96-well plate.

  • Incubate at 37°C for 30 minutes.

  • Measure the decrease in absorbance at 340 nm using a microplate reader.

  • Quantify the concentration of this compound by comparing the change in absorbance to a standard curve prepared with a known concentration of the analyte.

Visualizing the Validation Workflow

An orthogonal validation strategy ensures the accuracy and reliability of the quantification results by comparing data from methods with different underlying principles.

Orthogonal_Validation_Workflow Orthogonal Validation Workflow for this compound Quantification cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_validation Data Comparison & Validation cluster_result Final Result Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction LCMS LC-MS/MS Extraction->LCMS HPLC HPLC-UV Extraction->HPLC Enzyme Enzymatic Assay Extraction->Enzyme Comparison Comparative Data Analysis LCMS->Comparison HPLC->Comparison Enzyme->Comparison Validated Validated Quantitative Result Comparison->Validated

Caption: Workflow for orthogonal validation of quantification.

The signaling pathway below illustrates the general metabolic context of acyl-CoA molecules, highlighting their central role.

Acyl_CoA_Metabolism General Acyl-CoA Signaling Pathway FattyAcids Fatty Acids AcylCoA Acyl-CoA FattyAcids->AcylCoA BetaOxidation β-Oxidation AcylCoA->BetaOxidation LipidSynthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->LipidSynthesis Signaling Signaling Molecules AcylCoA->Signaling TCA TCA Cycle BetaOxidation->TCA Energy Energy Production TCA->Energy

Caption: Central role of Acyl-CoAs in cellular metabolism.

References

The Metabolic Crossroads: A Comparative Guide to the Fate of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA and Other Polyunsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, a key intermediate in the degradation of C14 polyunsaturated fatty acids (PUFAs), with other significant polyunsaturated fatty acyl-CoAs. By examining the enzymatic pathways, quantitative data, and experimental methodologies, this document aims to illuminate the intricate processes governing PUFA metabolism, a critical area of study for understanding health and disease.

Introduction to Polyunsaturated Fatty Acid β-Oxidation

The mitochondrial β-oxidation of fatty acids is a central metabolic pathway for energy production.[1][2] However, the presence of double bonds in polyunsaturated fatty acids (PUFAs) necessitates the action of auxiliary enzymes to resolve the non-standard intermediates that are formed.[3][4] The metabolism of these molecules is not only crucial for energy homeostasis but is also implicated in various signaling pathways and disease states.[5][6] This guide focuses on a specific intermediate, this compound, to draw a comparative metabolic map with other well-characterized PUFAs.

Deduced Metabolic Fate of this compound

This compound is an intermediate in the β-oxidation of 5Z,8Z-tetradecadienoic acid. The "3-oxo" designation indicates that the acyl-CoA has already undergone the first three steps of a β-oxidation cycle: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, and oxidation by 3-hydroxyacyl-CoA dehydrogenase.[1] The subsequent metabolic steps are as follows:

  • Thiolytic Cleavage: The 3-oxoacyl-CoA thiolase catalyzes the cleavage of the Cα-Cβ bond, releasing a molecule of acetyl-CoA and a shortened acyl-CoA, which in this case would be 3Z,6Z-Dodecadienoyl-CoA.

  • Isomerization: The resulting 3Z-enoyl-CoA is not a substrate for the next enzyme in the standard β-oxidation spiral. Therefore, Δ³,Δ²-enoyl-CoA isomerase is required to convert the cis-3 double bond to a trans-2 double bond, forming 2E,6Z-Dodecadienoyl-CoA.[4][7]

  • Standard β-Oxidation Cycles: The 2-trans-enoyl-CoA can then proceed through the standard β-oxidation pathway for two cycles, releasing two more molecules of acetyl-CoA and resulting in a 4Z-Octenoyl-CoA.

  • Formation of a Dienoyl-CoA and Reduction: After another cycle of β-oxidation, a 2E,4Z-dienoyl-CoA intermediate is formed. This is a substrate for 2,4-dienoyl-CoA reductase, which, using NADPH, reduces the dienoyl system to a trans-3-enoyl-CoA.[8][9]

  • Final Isomerization and Oxidation: The resulting trans-3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to a trans-2-enoyl-CoA, which can be completely degraded through the remaining cycles of β-oxidation.[4][10]

The following diagram illustrates this deduced metabolic pathway.

metabolic_pathway cluster_main Metabolic Pathway of 5Z,8Z-Tetradecadienoyl-CoA 5Z,8Z-Tetradecadienoyl-CoA 5Z,8Z-Tetradecadienoyl-CoA This compound This compound 5Z,8Z-Tetradecadienoyl-CoA->this compound Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase 3Z,6Z-Dodecadienoyl-CoA 3Z,6Z-Dodecadienoyl-CoA This compound->3Z,6Z-Dodecadienoyl-CoA Thiolase (+ Acetyl-CoA) 2E,6Z-Dodecadienoyl-CoA 2E,6Z-Dodecadienoyl-CoA 3Z,6Z-Dodecadienoyl-CoA->2E,6Z-Dodecadienoyl-CoA Δ³,Δ²-Enoyl-CoA Isomerase 4Z-Octenoyl-CoA 4Z-Octenoyl-CoA 2E,6Z-Dodecadienoyl-CoA->4Z-Octenoyl-CoA 2 Cycles of β-Oxidation (+ 2 Acetyl-CoA) 2E,4Z-Hexadienoyl-CoA 2E,4Z-Hexadienoyl-CoA 4Z-Octenoyl-CoA->2E,4Z-Hexadienoyl-CoA 1 Cycle of β-Oxidation (+ Acetyl-CoA) trans-3-Hexenoyl-CoA trans-3-Hexenoyl-CoA 2E,4Z-Hexadienoyl-CoA->trans-3-Hexenoyl-CoA 2,4-Dienoyl-CoA Reductase (NADPH) trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA trans-3-Hexenoyl-CoA->trans-2-Hexenoyl-CoA Δ³,Δ²-Enoyl-CoA Isomerase Acetyl-CoA_final Acetyl-CoA trans-2-Hexenoyl-CoA->Acetyl-CoA_final β-Oxidation (+ 2 Acetyl-CoA) experimental_workflow_invitro cluster_workflow In Vitro β-Oxidation Assay Workflow Start Start Isolate_Mitochondria Isolate Mitochondria Start->Isolate_Mitochondria Prepare_Reaction_Mix Prepare Reaction Mixture Isolate_Mitochondria->Prepare_Reaction_Mix Prepare_Substrate Prepare Fatty Acyl-CoA Substrate Prepare_Reaction_Mix->Prepare_Substrate Incubate Incubate Mitochondria, Substrate, & Cofactors Prepare_Substrate->Incubate Measure_Oxidation Measure O2 Consumption or Acetyl-CoA Production Incubate->Measure_Oxidation Analyze_Data Calculate β-Oxidation Rate Measure_Oxidation->Analyze_Data End End Analyze_Data->End experimental_workflow_cellular cluster_workflow Cellular Fatty Acid Metabolism Assay Workflow Start Start Culture_Cells Culture Cells to Confluency Start->Culture_Cells Radiolabel Incubate with Radiolabeled Fatty Acid Culture_Cells->Radiolabel Lyse_Fractionate Lyse Cells and Separate Phases Radiolabel->Lyse_Fractionate Quantify_Uptake Quantify Total Cellular Uptake Lyse_Fractionate->Quantify_Uptake Analyze_Metabolites Analyze Aqueous and Organic Phases Lyse_Fractionate->Analyze_Metabolites Analyze_Data Determine Metabolic Fate Quantify_Uptake->Analyze_Data Analyze_Metabolites->Analyze_Data End End Analyze_Data->End

References

Head-to-head comparison of different analytical platforms for 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leading analytical platforms for the quantification of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA, a key intermediate in the metabolism of polyunsaturated fatty acids. Understanding the strengths and limitations of each platform is crucial for selecting the most appropriate method for your research needs, from basic science to drug development.

At a Glance: Platform Comparison

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Immunoassay (Fluorometric/ELISA)
Principle Separation by liquid chromatography, followed by mass-based detection and fragmentation for structural confirmation.Separation of volatile derivatives by gas chromatography, followed by mass-based detection.Antibody-based detection of the target molecule or a related structural motif.
Specificity Very HighHighModerate to High
Sensitivity Very High (fmol to pmol)High (pmol)High (pmol to nmol)
Throughput ModerateModerateHigh
Sample Prep Moderate (Extraction, optional SPE)Complex (Hydrolysis, Derivatization, Extraction)Simple (Lysis, Dilution)
Matrix Effects Can be significant, requires careful method development.Less prone to ion suppression than LC-MS/MS.Potential for cross-reactivity.
Cost High (instrumentation and maintenance)ModerateLow (per sample)

In-Depth Analysis of Analytical Platforms

This section provides a detailed overview of each platform, including their underlying principles, typical performance metrics, and ideal use cases.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the quantitative analysis of acyl-CoAs due to its exceptional sensitivity and specificity. This technique allows for the direct measurement of the intact this compound molecule.

Performance Characteristics:

ParameterTypical Value
Limit of Detection (LOD) 1-10 fmol
Limit of Quantification (LOQ) 5-50 fmol
Linear Dynamic Range 3-4 orders of magnitude
Precision (CV%) <15%
Accuracy (% Recovery) 85-115%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for fatty acid analysis. However, for acyl-CoAs like this compound, it requires a chemical hydrolysis step to release the fatty acid, followed by derivatization to a volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) prior to analysis.

Performance Characteristics:

ParameterTypical Value
Limit of Detection (LOD) 1-10 pmol
Limit of Quantification (LOQ) 5-50 pmol
Linear Dynamic Range 2-3 orders of magnitude
Precision (CV%) <15%
Accuracy (% Recovery) 80-120%
Immunoassays (Fluorometric/ELISA)

Immunoassays, including fluorometric and enzyme-linked immunosorbent assays (ELISA), offer a high-throughput and cost-effective approach for the quantification of total acyl-CoAs or specific classes of acyl-CoAs. These assays rely on antibodies that recognize a common structural feature of the target molecules.

Performance Characteristics:

ParameterTypical Value
Limit of Detection (LOD) 0.1-1 µM
Limit of Quantification (LOQ) 0.3-3 µM
Linear Dynamic Range 1-2 orders of magnitude
Precision (CV%) <20%
Accuracy (% Recovery) 70-130%

Experimental Protocols

Detailed methodologies for each analytical platform are provided below. These protocols are intended as a general guide and may require optimization for specific sample types and instrumentation.

LC-MS/MS Protocol for this compound
  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold buffer (e.g., phosphate (B84403) buffer with 0.5% Triton X-100).

    • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or 5-sulfosalicylic acid.

    • Centrifuge to pellet precipitated proteins.

    • The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for further purification and concentration.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Methanol (B129727) (9:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The m/z of the protonated or deprotonated this compound.

    • Product Ions: Specific fragment ions generated by collision-induced dissociation.

GC-MS Protocol for the Fatty Acid Moiety of this compound
  • Sample Preparation:

    • Hydrolysis: Treat the sample with a strong base (e.g., NaOH in methanol) to cleave the thioester bond and release the free fatty acid.

    • Acidification: Acidify the sample to protonate the fatty acid.

    • Extraction: Extract the free fatty acid into an organic solvent (e.g., hexane).

    • Derivatization: Convert the fatty acid to a volatile ester using a derivatizing agent (e.g., BF3 in methanol to form a fatty acid methyl ester, or BSTFA to form a trimethylsilyl ester).

  • GC Separation:

    • Column: A polar capillary column (e.g., DB-23, SP-2560).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient to separate the fatty acid esters based on their volatility.

  • MS Detection:

    • Ionization: Electron Ionization (EI).

    • Scan Type: Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for targeted quantification.

Immunoassay (Fluorometric) Protocol for Total Long-Chain Acyl-CoAs
  • Sample Preparation:

    • Homogenize tissue or cell samples in the provided assay buffer.

    • Centrifuge to remove insoluble material.

    • Dilute the supernatant to fall within the linear range of the assay.

  • Assay Procedure:

    • Add samples and standards to the wells of a microplate.

    • Add the enzyme mix that specifically recognizes long-chain acyl-CoAs.

    • Incubate to allow the enzymatic reaction to proceed, which generates a fluorescent product.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence of the standards against their concentrations.

    • Determine the concentration of acyl-CoAs in the samples by interpolating their fluorescence values from the standard curve.

Visualizing the Processes

To aid in understanding the analytical workflows and the biological context of this compound, the following diagrams have been generated.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow cluster_ia Immunoassay Workflow lcms_sample Sample (Tissue/Cells) lcms_extract Extraction & Protein Precipitation lcms_sample->lcms_extract lcms_spe SPE (Optional) lcms_extract->lcms_spe lcms_lc LC Separation lcms_spe->lcms_lc lcms_ms MS/MS Detection lcms_lc->lcms_ms lcms_data Data Analysis lcms_ms->lcms_data gcms_sample Sample (Tissue/Cells) gcms_hydrolysis Hydrolysis gcms_sample->gcms_hydrolysis gcms_extract Extraction gcms_hydrolysis->gcms_extract gcms_deriv Derivatization gcms_extract->gcms_deriv gcms_gc GC Separation gcms_deriv->gcms_gc gcms_ms MS Detection gcms_gc->gcms_ms gcms_data Data Analysis gcms_ms->gcms_data ia_sample Sample (Tissue/Cells) ia_lysis Lysis ia_sample->ia_lysis ia_assay Assay Reaction ia_lysis->ia_assay ia_read Fluorescence Measurement ia_assay->ia_read ia_data Data Analysis ia_read->ia_data

Experimental Workflows for Different Analytical Platforms

beta_oxidation_pathway cluster_logic Metabolic Fate PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase PUFA->AcylCoA_Synthetase ATP, CoA PUFA_CoA Polyunsaturated Acyl-CoA AcylCoA_Synthetase->PUFA_CoA BetaOxidation β-Oxidation Cycles PUFA_CoA->BetaOxidation DienoylCoA 5Z,8Z-Dienoyl-CoA BetaOxidation->DienoylCoA Isomerase1 Enoyl-CoA Isomerase DienoylCoA->Isomerase1 OxoacylCoA This compound Isomerase1->OxoacylCoA Reductase 2,4-Dienoyl-CoA Reductase OxoacylCoA->Reductase NADPH Isomerase2 Enoyl-CoA Isomerase Reductase->Isomerase2 FurtherOxidation Further β-Oxidation Isomerase2->FurtherOxidation AcetylCoA Acetyl-CoA FurtherOxidation->AcetylCoA TCA Cycle TCA Cycle AcetylCoA->TCA Cycle

Metabolic Pathway of Polyunsaturated Fatty Acid Beta-Oxidation

Conclusion and Recommendations

The choice of an analytical platform for this compound analysis is highly dependent on the specific research question, available resources, and desired throughput.

  • For discovery and in-depth quantitative studies requiring high specificity and sensitivity, LC-MS/MS is the recommended platform. Its ability to directly measure the intact molecule and provide structural confirmation is unparalleled.

  • For broader fatty acid profiling , where the focus is on the overall changes in fatty acid composition, GC-MS is a robust and reliable option, although it provides indirect information about the acyl-CoA pool.

  • For high-throughput screening or when analyzing a large number of samples , immunoassays offer a rapid and cost-effective solution, with the caveat of potentially lower specificity compared to mass spectrometry-based methods.

It is important to note that the data presented for performance characteristics are based on the analysis of structurally similar long-chain acyl-CoAs and may require validation for this compound. Researchers should carefully consider the trade-offs between specificity, sensitivity, throughput, and cost when selecting the most appropriate analytical platform for their studies.

Safety Operating Guide

Essential Safety and Disposal Procedures for 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA was found in the available public records. The following guidance is based on the safety protocols for structurally related compounds, such as Coenzyme A and other acyl-CoA derivatives, and general laboratory safety practices for handling thioesters. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal regulations.

This document provides essential safety, handling, and disposal information for this compound, a complex long-chain fatty acyl-CoA molecule. Due to its biological reactivity and the presence of a thioester linkage, proper handling and disposal are critical to ensure laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with the necessary personal protective equipment (PPE) and safe handling procedures.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact with splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of any potential aerosols.[1]

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (see Experimental Protocols).

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
Inhalation Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[2]
Ingestion Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[2]

Proper Disposal Procedures

The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. The primary route of disposal is through a licensed hazardous waste management facility.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated labware (e.g., pipette tips, microfuge tubes), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect aqueous solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatible.

  • Container Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be clearly written on the label.

    • Indicate the primary hazards (e.g., "Irritant," "Handle with Care").

    • List all components of a mixture by percentage.

  • Storage of Waste:

    • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA).[3]

    • Ensure containers are tightly sealed to prevent leaks or spills.[3]

    • Store in a cool, dry, and well-ventilated location, away from incompatible materials.

  • Waste Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]

Experimental Protocols

Decontamination of Glassware and Surfaces

This protocol describes a method for decontaminating glassware and surfaces that have come into contact with this compound. The thioester bond can be cleaved and oxidized by a bleach solution, which can help in deactivating the compound.

Materials:

Procedure:

  • Prepare Decontamination Solution: Within a chemical fume hood, prepare a 10% bleach solution by diluting one part commercial bleach with nine parts water.

  • Submerge Glassware: Immediately after use, submerge contaminated glassware in the bleach solution. Allow it to soak for a minimum of 2 hours.

  • Surface Decontamination: For surfaces, carefully apply the bleach solution and allow a contact time of at least 30 minutes.

  • Rinse Thoroughly: After decontamination, thoroughly rinse the glassware and surfaces with water.

  • Dispose of Decontamination Solution: The used bleach solution should be collected as hazardous waste.

Visualizations

Chemical Waste Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, spill cleanup material) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) waste_type->liquid_waste Liquid decon Decontaminate with 10% Bleach Solution (Optional, for glassware) solid_waste->decon collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container decon->collect_solid storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by Institutional EHS storage->pickup

Caption: Workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.